Vilazodone Hydrochloride
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2011 and is indicated for major depressive disorder. This drug has a black box warning from the FDA.
A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBRGFNBNQSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936833 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-08-2 | |
| Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vilazodone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of Vilazodone Hydrochloride in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the preclinical mechanism of action of Vilazodone (B1662482) Hydrochloride, a novel antidepressant agent. Vilazodone distinguishes itself through a unique dual pharmacological profile, acting as both a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[1][2] This document synthesizes key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic effects to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.
Core Mechanism of Action: A Synergistic Approach
Vilazodone's therapeutic potential is rooted in its ability to modulate the serotonergic system through two distinct but complementary mechanisms:
-
Serotonin Transporter (SERT) Inhibition: Similar to traditional SSRIs, vilazodone exhibits high affinity for the serotonin transporter, effectively blocking the reuptake of serotonin from the synaptic cleft.[1] This action leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. Recent studies suggest that vilazodone may act as a non-competitive or allosteric inhibitor of SERT, a characteristic that could differentiate its effects from competitive inhibitors.[3][4]
-
5-HT1A Receptor Partial Agonism: Vilazodone also functions as a partial agonist at 5-HT1A receptors.[1][5] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[6] As a partial agonist, vilazodone is hypothesized to modulate receptor activity, potentially leading to a more rapid desensitization of 5-HT1A autoreceptors compared to SSRIs alone.[6] This action is thought to contribute to a faster onset of antidepressant effects by overcoming the negative feedback mechanism that can initially limit serotonin release with SSRI treatment.[5][6]
Quantitative Analysis of Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies, providing a comparative overview of vilazodone's binding affinities and functional potencies at its primary molecular targets.
Table 1: Receptor and Transporter Binding Affinities of Vilazodone
| Target | Parameter | Value (nM) | Species/System | Reference |
| Human Serotonin Transporter (SERT) | Ki | 0.1 | Human | [7][8] |
| IC50 | 0.2 | Human | [7][9] | |
| IC50 | 1.6 | Not Specified | [10][11] | |
| Human 5-HT1A Receptor | IC50 | 0.5 | Human | [7] |
| IC50 | 2.1 | Human | [10][11] | |
| Rat 5-HT1A Receptor | pKi | ≥ 9.3 | Rat | [5] |
| Human Norepinephrine Transporter (NET) | Ki | 56 | Human | [8][10] |
| Human Dopamine Transporter (DAT) | Ki | 37 | Human | [8][10] |
| Human Dopamine D3 Receptor | IC50 | 71 | Human | [5] |
| Human 5-HT4 Receptor | IC50 | 252 | Human | [5] |
Table 2: In Vivo Neurochemical Effects of Vilazodone in Rats
| Brain Region | Treatment | Maximum Increase in Extracellular 5-HT (%) | Time Point | Comparator | Reference |
| Ventral Hippocampus | Vilazodone | 558 | 3 hours post-injection | Fluoxetine (274%) | [7] |
| Frontal Cortex | Vilazodone | 527 | 3 hours post-injection | Fluoxetine (165%) | [7] |
| Frontal Cortex | Vilazodone (10 mg/kg p.o.) | ~200 (2-fold increase) | Not Specified | No change in NA or DA | [12] |
| Prefrontal Cortex | Vilazodone | Up to 600 (6-fold higher) | Not Specified | Paroxetine, Citalopram, Fluoxetine | [13] |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key preclinical experiments.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of vilazodone for SERT and 5-HT1A receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., brain regions) or cells expressing the target receptor/transporter are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[14][15]
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (vilazodone).[5][14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[14]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[14]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To assess the effect of vilazodone administration on extracellular serotonin concentrations in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex, hippocampus) of an anesthetized rat.[16][17]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[16] Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The dialysate is collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent degradation of the monoamines.[16]
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).[16][18]
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline concentration, which is established by collecting several samples before drug administration.[13]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key aspects of vilazodone's mechanism of action.
Concluding Remarks
The preclinical data strongly support the dual mechanism of action of vilazodone hydrochloride, characterized by potent serotonin reuptake inhibition and 5-HT1A receptor partial agonism.[1] This unique pharmacological profile translates into a more pronounced and potentially faster-acting elevation of extracellular serotonin levels in key brain regions compared to traditional SSRIs in preclinical models.[7][13] The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate the nuanced effects of vilazodone and to develop next-generation antidepressants with improved therapeutic profiles. Further preclinical studies are warranted to fully elucidate the long-term neuroadaptive changes induced by vilazodone and to explore its potential in other neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. news-medical.net [news-medical.net]
Discovery and synthesis of Vilazodone Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Vilazodone (B1662482) Hydrochloride
Introduction
Vilazodone Hydrochloride, marketed under the trade name Viibryd®, is an antidepressant agent approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2] It is distinguished by its novel, dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[3][4] This unique pharmacological profile classifies it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[5][6] The rationale behind this dual action is to combine the established efficacy of SSRIs with the potential for a faster onset of action and a more favorable side-effect profile, particularly concerning sexual dysfunction, by simultaneously engaging 5-HT1A receptors.[7][8]
History of Discovery and Development
The journey of Vilazodone from laboratory to clinic was lengthy and involved several pharmaceutical entities.
-
Discovery: Vilazodone was originally discovered by Merck KGaA.[9]
-
Early Development: The compound was subsequently licensed to GlaxoSmithKline (GSK) for further development. However, initial Phase II clinical trials did not yield statistically significant superiority over placebo, leading GSK to return the rights to Merck KGaA.[9][10] Several of these early trials were considered "failed" because neither Vilazodone nor active comparators demonstrated superiority to placebo.[9]
-
Further Development and Approval: Genaissance Pharmaceuticals later in-licensed the drug, aiming to use a pharmacogenomic approach to identify patient populations most likely to respond.[9] Eventually, under the sponsorship of Forest Laboratories, two pivotal 8-week, randomized, double-blind, placebo-controlled Phase III trials successfully demonstrated the efficacy of Vilazodone (40 mg/day) in treating MDD.[5][6][10]
-
FDA Approval: Based on these successful trials, Vilazodone was approved by the U.S. Food and Drug Administration (FDA) on January 21, 2011, for the treatment of MDD in adults.[5][6][11]
Pharmacology
Mechanism of Action
Vilazodone's therapeutic effects are attributed to its enhancement of serotonergic activity in the central nervous system through two distinct mechanisms:[12]
-
Selective Serotonin Reuptake Inhibition (SSRI): Like traditional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[6] This action increases the extracellular concentration of serotonin, making more of it available to bind to postsynaptic receptors.[2][3]
-
5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1] These receptors are located both presynaptically (as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions.[12] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback mechanism that typically limits serotonin release, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[5][7]
This combined activity is theorized to not only contribute to its antidepressant efficacy but also to a potentially lower incidence of certain side effects like sexual dysfunction.
Pharmacodynamics
Vilazodone exhibits high affinity for the human serotonin transporter and 5-HT1A receptor, with negligible affinity for other serotonin receptors, norepinephrine (B1679862) transporters (NET), or dopamine (B1211576) transporters (DAT).[1]
| Target | Parameter | Value |
| Serotonin Transporter (SERT) | Ki | 0.1 nM |
| IC50 | 2.1 nM | |
| 5-HT1A Receptor | IC50 | 0.2 nM |
| Intrinsic Activity (IA) | ~60-70% | |
| Norepinephrine Transporter (NET) | Ki | 56 nM |
| Dopamine Transporter (DAT) | Ki | 37 nM |
| Data compiled from Wikipedia.[1] |
Pharmacokinetics
The pharmacokinetic profile of Vilazodone is characterized by its significant food effect and extensive metabolism.
| Parameter | Value | Description |
| Bioavailability | 72% | With food.[1][11] Decreases by ~50% in a fasting state. |
| Time to Peak (Tmax) | 4-5 hours | Time to reach maximum plasma concentration.[13] |
| Protein Binding | 96-99% | Highly bound to plasma proteins.[6][11] |
| Metabolism | Hepatic | Extensively metabolized, primarily by CYP3A4.[6][11] Minor pathways include CYP2C19 and CYP2D6.[6] |
| Elimination Half-life | ~25 hours | Supports once-daily dosing.[1][11][14] |
| Excretion | Fecal and Renal | Only 1% is recovered unchanged in urine and 2% in feces.[11][13] |
| Data compiled from multiple sources.[1][6][11][13][14] |
Chemical Synthesis
The synthesis of Vilazodone is a multi-step process that involves the convergent assembly of two key intermediates: a substituted indole (B1671886) moiety and a benzofuran-piperazine moiety. Several synthetic routes have been published. A common approach involves the coupling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15][16]
A representative synthetic workflow is as follows:
-
Synthesis of Intermediate 1 (Indole moiety): 4-Cyanoaniline undergoes diazotization followed by a Fischer indole cyclization with a suitable partner like 6-chlorohexanal (B1582999) to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[15]
-
Synthesis of Intermediate 2 (Benzofuran-piperazine moiety): 5-Bromobenzofuran-2-carboxamide is reacted with piperazine (B1678402) via an aromatic nucleophilic substitution to generate 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15]
-
Final Coupling: The two key intermediates are coupled via a nucleophilic substitution reaction, typically in the presence of a base such as triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3), to yield Vilazodone base.[15][17]
-
Salt Formation: The Vilazodone base is then treated with hydrochloric acid in a suitable solvent to form the stable this compound salt.[17][18]
Key Experimental Protocols
The characterization of Vilazodone's pharmacological profile relies on standardized in vitro assays.
Protocol: Radioligand Binding Assay for SERT Affinity (Ki)
This protocol outlines a general method for determining the binding affinity of Vilazodone for the serotonin transporter.
-
Source of Transporter: Membranes are prepared from cells (e.g., HEK293) stably expressing the recombinant human serotonin transporter (hSERT).
-
Radioligand: A specific radioligand, such as [3H]-Citalopram or [3H]-Paroxetine, is used at a concentration near its Kd (dissociation constant).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
-
Incubation: Cell membranes, radioligand, and varying concentrations of Vilazodone (or a reference compound) are incubated in the assay buffer. The incubation is typically carried out at room temperature for 60-120 minutes to reach equilibrium.
-
Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled SERT ligand (e.g., 10 µM fluoxetine) to determine non-specific binding.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of Vilazodone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional Assay for 5-HT1A Receptor Partial Agonism
This protocol describes a common method, such as a GTPγS binding assay, to measure the functional activity of Vilazodone at the 5-HT1A receptor.
-
Source of Receptor: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant human 5-HT1A receptor.
-
Reagents: The assay requires GTPγ[35S] (a non-hydrolyzable GTP analog), GDP, and the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Incubation: Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state. Subsequently, varying concentrations of Vilazodone, a full agonist (e.g., 5-CT), and GTPγ[35S] are added. The mixture is incubated, typically at 30°C for 60 minutes.
-
Basal and Non-specific Binding: Basal activity is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curve for Vilazodone is generated by plotting the stimulated binding of GTPγ[35S] against the log concentration of the drug. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression. The intrinsic activity (IA) is calculated by expressing the Emax of Vilazodone as a percentage of the Emax produced by a full agonist.
Conclusion
This compound represents a significant development in antidepressant therapy, born from a rational drug design strategy aimed at improving upon existing SSRIs. Its discovery and development journey, though protracted, culminated in the approval of a novel agent with a dual mechanism of action that combines potent serotonin reuptake inhibition with 5-HT1A receptor partial agonism. The synthesis of Vilazodone is achieved through a convergent approach, allowing for efficient manufacturing. The distinct pharmacological profile of Vilazodone, supported by extensive preclinical and clinical evaluation, provides clinicians and researchers with a valuable alternative for the management of Major Depressive Disorder.
References
- 1. Vilazodone - Wikipedia [en.wikipedia.org]
- 2. Antidepressants, SSRI/5HT-1A Partial Agonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. The discovery and development of vilazodone for the treatment of depression: a novel antidepressant or simply another SSRI? | Semantic Scholar [semanticscholar.org]
- 9. sec.gov [sec.gov]
- 10. ovid.com [ovid.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 18. CN102267985B - The preparation method of vilazodone or its hydrochloride - Google Patents [patents.google.com]
Vilazodone Hydrochloride: A Technical Guide on the First Serotonin Partial Agagonist Reuptake Inhibitor (SPARI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone (B1662482) hydrochloride, marketed as Viibryd®, is an antidepressant approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2][3] It represents a distinct class of antidepressants known as Serotonin (B10506) Partial Agonist Reuptake Inhibitors (SPARIs).[3][4] This classification stems from its novel dual mechanism of action: potent and selective inhibition of the serotonin transporter (SERT) combined with partial agonism at the 5-HT1A receptor.[5][6] This technical guide provides an in-depth overview of the preclinical and clinical pharmacology of vilazodone, its mechanism of action, key experimental data, and the methodologies used to characterize its unique profile.
Introduction: The SPARI Concept
Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) increase synaptic serotonin levels by blocking the serotonin transporter (SERT). However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors, which triggers a negative feedback loop that can temporarily reduce serotonin release and delay the therapeutic onset.[7][8]
The SPARI hypothesis proposes that by simultaneously blocking SERT and directly stimulating 5-HT1A receptors as a partial agonist, a compound like vilazodone can overcome this feedback inhibition.[7][9] The partial agonism at somatodendritic 5-HT1A autoreceptors is thought to hasten their desensitization, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[7][10] While this offers a compelling theoretical advantage, clinical trials have not consistently demonstrated a faster onset of action compared to standard therapies.[1][8]
Mechanism of Action
Vilazodone's therapeutic effect is attributed to the enhancement of serotonergic activity in the central nervous system through two synergistic actions.[3][5]
-
Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with very high affinity to the human serotonin transporter (SERT), potently blocking the reuptake of serotonin from the synaptic cleft.[3][11] This action increases the concentration and duration of serotonin available to bind to postsynaptic receptors.
-
5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1][11] This allows it to directly stimulate these receptors, which are located both presynaptically (as autoreceptors that regulate serotonin release) and postsynaptically.[5][7]
The combination of these two mechanisms forms the basis of its classification as a SPARI.[3][4]
Quantitative Pharmacological Data
Vilazodone's profile is defined by its high affinity for its primary targets and minimal interaction with other neurotransmitter receptors, which contributes to its tolerability profile.[1][11]
Table 1: Receptor and Transporter Binding Affinities
This table summarizes the in vitro binding affinities (Ki or IC50) of vilazodone for key human targets. Lower values indicate higher affinity.
| Target | Vilazodone Ki (nM) | Vilazodone IC50 (nM) | Reference |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 0.1 - 0.2 | 1.6 | [6][11][12] |
| 5-HT1A Receptor | 0.2 - 0.3 | 2.1 | [6][12][13] |
| Other Targets (Low Affinity) | |||
| Norepinephrine Transporter (NET) | 56 | - | [11] |
| Dopamine Transporter (DAT) | 37 | - | [11] |
Data compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.
Table 2: Human Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of vilazodone in adult humans at steady-state with a 40 mg/day dose.
| Parameter | Value | Notes | Reference |
| Bioavailability | 72% | Administration with food is required. Fasting state reduces exposure significantly. | [1][4] |
| Tmax (Time to Peak Plasma Conc.) | 4 - 5 hours | With food. | [14] |
| Cmax (Peak Plasma Concentration) | 156 ng/mL | At steady state (40 mg/day with food). | [15] |
| Protein Binding | 96 - 99% | High protein binding may displace other highly bound drugs. | [4][9] |
| Terminal Half-life (t1/2) | ~25 hours | Supports once-daily dosing. | [4][9][14] |
| Metabolism | Hepatic | Primarily via CYP3A4; minor pathways include CYP2C19 and CYP2D6. | [1][4] |
Key Experimental Protocols
The characterization of vilazodone's dual activity relies on specific in vitro assays. The following are generalized protocols representative of those used in its preclinical development.
Serotonin Transporter (SERT) Reuptake Inhibition Assay
This assay measures a compound's ability to block the reuptake of serotonin into cells expressing SERT.
Objective: To determine the potency (IC50 value) of vilazodone for inhibiting serotonin reuptake.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines (e.g., JAR choriocarcinoma cells) are cultured.[16] These cells are stably transfected to express the human serotonin transporter (hSERT).
-
Assay Preparation: Cells are seeded in 96-well microplates and grown to a confluent monolayer.[17]
-
Compound Incubation: Cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS). They are then pre-incubated for 10-20 minutes with varying concentrations of vilazodone (or a reference inhibitor like paroxetine).[17][18]
-
Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to each well to initiate the uptake reaction.[19] Alternatively, a fluorescent substrate that mimics serotonin can be used.[17]
-
Uptake Reaction: The plates are incubated at 37°C for a defined period (e.g., 10-60 minutes) to allow for transporter-mediated uptake of the substrate.[19][20]
-
Termination and Measurement: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate. The cells are then lysed.
-
Quantification: If using a radiolabeled substrate, the radioactivity within the cells is measured using a liquid scintillation counter.[20] For fluorescent substrates, fluorescence intensity is measured with a microplate reader.[17]
-
Data Analysis: The amount of inhibition is calculated relative to control wells (no drug). An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Efficacy and safety of vilazodone in major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. dovepress.com [dovepress.com]
- 13. vilazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Articles [globalrx.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Preclinical pharmacology and binding characteristics of Vilazodone
An In-Depth Technical Guide to the Preclinical Pharmacology and Binding Characteristics of Vilazodone (B1662482)
Introduction
Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] Its unique pharmacological profile, which combines potent and selective inhibition of the serotonin (B10506) transporter (SERT) with partial agonism at the 5-HT1A receptor, sets it apart from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] This dual mechanism of action classifies vilazodone as a serotonin partial agonist and reuptake inhibitor (SPARI).[3][4] The rationale behind this design is that the 5-HT1A partial agonism may accelerate the desensitization of somatodendritic 5-HT1A autoreceptors, which act as a negative feedback system, potentially leading to a faster onset of therapeutic action compared to conventional SSRIs.[2][5]
This technical guide provides a comprehensive overview of the preclinical pharmacology of vilazodone, detailing its binding characteristics, functional activity, and effects in various in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals investigating serotonergic neurotransmission and novel antidepressant therapies.
Core Mechanism of Action
Vilazodone's therapeutic effects are attributed to its synergistic actions on two primary components of the serotonergic system:
-
Serotonin Transporter (SERT) Inhibition : Vilazodone binds with high affinity to SERT, blocking the reuptake of serotonin from the synaptic cleft.[6] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.
-
5-HT1A Receptor Partial Agonism : Vilazodone acts as a high-efficacy partial agonist at 5-HT1A receptors.[2][7] These receptors are located both presynaptically, where they function as autoreceptors to inhibit serotonin release, and postsynaptically.[5] By acting as a partial agonist, vilazodone is hypothesized to more rapidly down-regulate the inhibitory presynaptic autoreceptors while directly stimulating postsynaptic receptors.[5]
Data Presentation: Binding and Functional Activity
The following tables summarize key quantitative data from preclinical studies of vilazodone, providing a comparative view of its binding affinities and functional potencies.
Table 1: Vilazodone Receptor and Transporter Binding Affinity
| Target | Species/System | Parameter | Value (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Human | IC₅₀ | 0.2 | [2] |
| Human | Kᵢ | 0.1 | [8][9] | |
| Human | IC₅₀ | 1.6 | [1][10][11] | |
| Human | Kᵢ | 0.20 | [12][13] | |
| 5-HT₁ₐ Receptor | Human | IC₅₀ | 0.5 | [2] |
| Human | IC₅₀ | 2.1 | [1][9][10] | |
| Human | Kᵢ | 0.30 | [12][13] | |
| Norepinephrine Transporter (NET) | Human | Kᵢ | 56 | [8][9] |
| Dopamine Transporter (DAT) | Human | Kᵢ | 37 | [8][9] |
| Dopamine D₃ Receptor | Human | IC₅₀ | 71 | [2] |
| 5-HT₄ Receptor | Human | IC₅₀ | 252 | [2] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: Vilazodone Functional Activity
| Assay | Parameter | Vilazodone Value | Reference(s) |
| Serotonin Reuptake Inhibition | IC₅₀ (nM) | 1.6 | [1] |
| [³⁵S]GTPγS Binding (h5-HT₁ₐ) | % of 8-OH-PIPAT (100nM) | ~70% | [2] |
| [³⁵S]GTPγS Binding (rat hippocampus) | pEC₅₀ | 8.1 | [1][2] |
| Intrinsic Activity | 0.61 | [1][2] |
pEC₅₀: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Key Preclinical Signaling Pathways and Experimental Workflows
Vilazodone's Dual Mechanism at the Serotonergic Synapse
The diagram below illustrates the proposed mechanism of action of vilazodone. It inhibits the serotonin transporter (SERT) on the presynaptic neuron, increasing serotonin levels in the synapse. Simultaneously, it acts as a partial agonist on both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors.
Caption: Vilazodone's dual action: SERT inhibition and 5-HT1A partial agonism.
Intracellular Signaling Pathway via 5-HT1A Receptor
Recent studies suggest that vilazodone's activation of the 5-HT1A receptor can modulate intracellular signaling cascades, such as the SRC/MAPK pathway, which may contribute to its therapeutic effects.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]
The Neuropharmacological Profile of Vilazodone Hydrochloride in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone (B1662482) hydrochloride, a novel antidepressant, is distinguished by its dual mechanism of action as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This unique profile, classifying it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), has been extensively characterized in various rodent models.[1][2] Preclinical studies demonstrate that this dual activity leads to a more robust and potentially faster-acting elevation of synaptic serotonin compared to traditional SSRIs.[3][4] In vivo rodent models of depression and anxiety, such as the forced swim test, chronic unpredictable mild stress, and elevated plus maze, have shown vilazodone to possess significant antidepressant and anxiolytic-like properties.[1][5][6] This technical guide provides a comprehensive overview of the neuropharmacological data from rodent studies, detailing its binding affinities, functional activities, and behavioral effects, supported by experimental protocols and visual diagrams of its core mechanisms and experimental workflows.
Mechanism of Action
Vilazodone's primary mechanism involves two synergistic actions on the serotonergic system:
-
Serotonin Transporter (SERT) Inhibition: Like conventional SSRIs, vilazodone potently blocks the serotonin transporter, preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1] Recent studies suggest that vilazodone may act as a non-competitive, allosteric inhibitor of SERT.[7][8]
-
5-HT1A Receptor Partial Agonism: Vilazodone acts as a partial agonist at 5-HT1A receptors.[9][10] This is significant because somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus (DRN) function as a negative feedback mechanism.[11] By partially agonizing these autoreceptors, vilazodone is hypothesized to accelerate their desensitization, leading to an earlier onset of increased serotonin release compared to SSRIs alone.[3][12]
This dual engagement is thought to produce a more rapid and pronounced increase in serotonergic neurotransmission.[4]
Caption: Vilazodone's Dual Mechanism of Action.
Quantitative Data: In Vitro & Ex Vivo Profile
The binding affinity and functional potency of vilazodone have been extensively quantified in various assays using rodent and human tissues/recombinant proteins.
| Parameter | Target | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human SERT | - | 0.1 nM | [10] |
| Human 5-HT1A Receptor | - | 0.30 nM | [13] | |
| Rat 5-HT1A Receptor | Native Tissue | pKi ≥ 9.3 | [9] | |
| Inhibition Constant (IC50) | Human SERT | - | 0.2 - 0.5 nM | [9][10] |
| Human 5-HT1A Receptor | - | 0.2 nM | [9] | |
| [3H]5-HT Uptake Inhibition (Ki) | SERT | - | 1.1 nM | [7] |
| [3H]S-CIT Displacement (Ki) | SERT | - | 0.7 nM | [7] |
| [35S]GTPγS Binding | Rat Hippocampus (5-HT1A) | Functional Assay | High Efficacy Partial Agonist | [9][14] |
In Vivo Neurochemical and Behavioral Profile in Rodents
In Vivo Microdialysis
Microdialysis studies in freely moving rats are crucial for understanding a drug's real-time effect on neurotransmitter levels. Acute administration of vilazodone produces a significantly greater and more rapid increase in extracellular serotonin levels in key brain regions compared to traditional SSRIs.
| Brain Region | Species | Vilazodone Effect (% Baseline) | Comparator (Fluoxetine) | Reference |
| Frontal Cortex | Rat | ~527% increase | ~165% increase | [10] |
| Ventral Hippocampus | Rat | ~558% increase | ~274% increase | [10] |
| Frontal Cortex | Rat | ~200% increase (10 mg/kg, p.o.) | No significant change in NA or DA | [14] |
This enhanced serotonin output is attributed to the combined SERT blockade and 5-HT1A partial agonism, which circumvents the typical lag phase seen with SSRIs alone.[4][14]
Electrophysiology
Single-unit extracellular recordings in the dorsal raphe nucleus (DRN) of rats show that vilazodone's 5-HT1A agonism directly impacts neuronal firing.
-
Acute Administration: Vilazodone suppresses the firing of 5-HT neurons, an effect that persists even after serotonin depletion, confirming its direct action on 5-HT1A receptors.[11]
-
Chronic Administration: Following a 2-day administration (5 mg/kg/day), a significant decrease in 5-HT neuronal firing is observed. However, by day 14, the firing rate returns to baseline levels, which is indicative of 5-HT1A autoreceptor desensitization.[11][15]
Rodent Models of Depression and Anxiety
Vilazodone has demonstrated efficacy in multiple behavioral paradigms predictive of antidepressant and anxiolytic activity.
| Behavioral Test | Species | Key Finding | Implication | Reference |
| Forced Swim Test (FST) | Rat, Mouse | Dose-dependent reduction in immobility time. | Antidepressant-like effect. | [1][9] |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | Mitigates stress-induced anxiety and neurobehavioral deficits. | Antidepressant & Anxiolytic. | [5] |
| Elevated Plus Maze (EPM) | Rat | Increases time spent in and entries into open arms. | Anxiolytic-like effect. | [1][5] |
| Ultrasonic Vocalization | Rat | Inhibits stress-induced vocalizations. | Anxiolytic-like effect via 5-HT1A. | [9][10] |
| Novelty Suppressed Feeding (NSF) | Mouse | Reduces latency to eat in a novel environment. | Anxiolytic/Antidepressant effect. | [16] |
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of vilazodone for SERT and 5-HT1A receptors.
-
Materials: Membranes prepared from cells expressing recombinant human SERT or 5-HT1A receptors, or from rodent brain tissue (e.g., hippocampus, cortex). Radioligands such as [3H]S-Citalopram (for SERT) or [3H]8-OH-DPAT (for 5-HT1A). Vilazodone hydrochloride of varying concentrations.
-
Procedure:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and a range of concentrations of vilazodone.
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of vilazodone that inhibits 50% of specific radioligand binding) from competition curves.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
-
In Vivo Microdialysis in Freely Moving Rats
-
Objective: To measure extracellular serotonin levels in specific brain regions following vilazodone administration.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Allow for a recovery period of several days.
-
Experiment: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer vilazodone (e.g., 10 mg/kg, p.o.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Express the results as a percentage change from the mean baseline concentration.[4][10][14]
-
Rodent Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of vilazodone.[17][18]
-
Animals: Male mice (e.g., C57BL/6) or rats.
-
Apparatus: A cylindrical tank (e.g., 20 cm diameter, 30 cm height for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).[17]
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer vilazodone or vehicle intraperitoneally (i.p.) or orally (p.o.) at a set time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each animal into the water-filled cylinder for a single 6-minute session.[18]
-
Scoring: Videotape the session for later analysis. An observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is immobility time, defined as the period the animal makes only the minimal movements necessary to keep its head above water.[19][20]
-
Analysis: Compare the duration of immobility between the vilazodone-treated groups and the vehicle control group. A significant reduction in immobility is interpreted as an antidepressant-like effect.[9]
-
Caption: Experimental Workflow for the Rodent Forced Swim Test.
Conclusion
The neuropharmacological profile of vilazodone in rodent models is well-defined, characterized by a potent dual action on the serotonin transporter and 5-HT1A receptors. In vitro and in vivo studies consistently demonstrate high-affinity binding and functional activity at these targets, resulting in a more pronounced and rapid increase in extracellular serotonin levels compared to standard SSRIs. This unique mechanism translates to robust efficacy in a range of predictive rodent behavioral models for depression and anxiety. The data gathered from these preclinical rodent studies provide a strong mechanistic rationale for the clinical efficacy of vilazodone and support its classification as a distinct therapeutic agent within the class of antidepressants.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of vilazodone for the treatment of adults with major depressive disorder and theoretical implications for future clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term administration of the antidepressant vilazodone modulates rat brain monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 20. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-HT1A Receptor Partial Agonism in Vilazodone's Therapeutic Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vilazodone (B1662482) is a novel antidepressant distinguished by its dual mechanism of action: selective serotonin (B10506) reuptake inhibition (SSRI) and partial agonism at the 5-HT1A receptor. This document provides an in-depth technical examination of the 5-HT1A partial agonist component of Vilazodone's pharmacology. It synthesizes preclinical data on its binding affinity and functional activity, details the associated signaling pathways, and provides methodologies for key experimental assays. This guide aims to serve as a comprehensive resource for understanding the contribution of 5-HT1A receptor modulation to Vilazodone's overall therapeutic profile.
Core Mechanism of Action: A Dual-Action Approach
Vilazodone's unique pharmacological profile stems from its synergistic actions on two critical components of the serotonergic system.[1] It combines potent and selective inhibition of the serotonin transporter (SERT), a characteristic of traditional SSRIs, with significant partial agonist activity at the 5-HT1A receptor.[1][2][3] This dual mechanism classifies Vilazodone as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][4][5]
The rationale for this combined approach is to overcome a key limitation of SSRIs. While SSRIs increase synaptic serotonin levels, this effect is initially blunted by the activation of presynaptic 5-HT1A autoreceptors, which creates a negative feedback loop that reduces serotonin neuron firing and release.[5] By acting as a partial agonist at these same autoreceptors, Vilazodone is theorized to desensitize this feedback mechanism more rapidly, potentially leading to a faster onset of therapeutic action and a more robust increase in serotonergic neurotransmission compared to SSRIs alone.[3][5][6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies, providing a comparative view of Vilazodone's binding affinities and functional potencies at its primary targets and other key monoamine transporters.
Table 1: Vilazodone Binding Affinities (Kᵢ)
| Target | Species/System | Kᵢ (nM) | Reference Compound | Reference Compound Kᵢ (nM) | Citations |
| Human 5-HT1A Receptor | Recombinant | 0.2 | Buspirone | - | [1][7] |
| Human Serotonin Transporter (SERT) | Recombinant | 0.1 | - | - | [2][4][8] |
| Human Norepinephrine Transporter (NET) | Recombinant | 56 | - | - | [2][3][4] |
| Human Dopamine Transporter (DAT) | Recombinant | 37 | - | - | [2][3][4] |
Table 2: Vilazodone Functional Activity
| Assay | Parameter | Vilazodone Value | Notes | Citations |
| 5-HT1A Receptor Functional Activity | pEC₅₀ | 8.1 | [³⁵S]GTPγS binding in rat hippocampal membranes. | [1][9] |
| 5-HT1A Receptor Functional Activity | Intrinsic Activity | 0.61 | Relative to full agonist. | [1][9] |
| Serotonin Reuptake Inhibition | IC₅₀ (nM) | 1.6 | - | [2][3][4][10] |
| 5-HT1A Receptor Binding | IC₅₀ (nM) | 2.1 | - | [2][3][4][10] |
Key Signaling Pathways
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that classically couples to inhibitory G proteins (Gαi/o).[11][12][13] Vilazodone's partial agonism at this receptor initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
Upon binding, Vilazodone stabilizes an active conformation of the 5-HT1A receptor, promoting the dissociation of the Gαi/o subunit from the Gβγ complex. Both components then activate downstream effectors:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][13]
-
Gβγ Complex: Directly gates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and subsequent hyperpolarization of the cell membrane.[14] This inhibitory effect reduces neuronal firing, which is the basis for its function as an autoreceptor on serotonin neurons.
Beyond the canonical pathway, evidence suggests 5-HT1A receptor activation can also modulate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, which are involved in neuroplasticity and cell survival.[10][11][14][15]
Experimental Protocols
The characterization of Vilazodone's activity at the 5-HT1A receptor relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.
Radioligand Displacement Assay for Binding Affinity (Kᵢ)
This competitive binding assay determines the affinity of Vilazodone for the 5-HT1A receptor by measuring its ability to displace a specific radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the human 5-HT1A receptor (e.g., HEK293 cells, rat hippocampus) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[16][17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a 5-HT1A receptor radioligand (e.g., agonist [³H]8-OH-DPAT or antagonist [³H]WAY-100635), and varying concentrations of unlabeled Vilazodone.[16]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[16]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold assay buffer to minimize non-specific binding.[17][18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of Vilazodone to determine the IC₅₀ value (the concentration of Vilazodone that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit. It is used to determine a compound's potency (EC₅₀) and efficacy (intrinsic activity) as an agonist or partial agonist.
Methodology:
-
Materials: Use membrane preparations as described above. The key reagents are [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP (to ensure G proteins are in their inactive state at baseline).[16]
-
Assay Setup: In a 96-well plate, incubate the 5-HT1A receptor-containing membranes with varying concentrations of Vilazodone in a binding buffer containing GDP.
-
Reaction Initiation: Add a fixed concentration of [³⁵S]GTPγS to each well to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Separation and Quantification: Terminate the assay by rapid filtration, similar to the radioligand binding assay. The amount of G protein-bound [³⁵S]GTPγS retained on the filters is quantified by scintillation counting.[16]
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of Vilazodone. The resulting dose-response curve is used to calculate the EC₅₀ (the concentration producing 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). The intrinsic activity is determined by comparing Vilazodone's Eₘₐₓ to that of a known full 5-HT1A agonist.[16]
Conclusion
Vilazodone's partial agonism at the 5-HT1A receptor is a fundamental component of its pharmacological identity, complementing its primary action as a serotonin reuptake inhibitor. Preclinical data robustly demonstrate its high affinity and substantial intrinsic activity at this receptor. This activity engages the canonical Gαi/o signaling pathway, which is believed to modulate the presynaptic feedback mechanisms that can limit the efficacy of traditional SSRIs. The experimental protocols detailed herein represent the standard methodologies used to quantify these key pharmacological parameters. A thorough understanding of this dual mechanism is critical for researchers and clinicians working to optimize antidepressant therapies and develop next-generation treatments for major depressive disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. vilazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 15. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Vilazodone Hydrochloride: A Technical Guide to its Effects on Serotonergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone (B1662482) hydrochloride is an antidepressant agent characterized by a dual mechanism of action: selective inhibition of the serotonin (B10506) transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][3] This unique pharmacological profile, classifying it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), is designed to enhance serotonergic neurotransmission through two complementary pathways.[2][4] This technical guide provides an in-depth analysis of vilazodone's effects on the serotonergic system, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the experimental procedures used to elucidate them.
Core Mechanism of Action
Vilazodone's therapeutic effects are primarily attributed to its high-affinity binding to two key targets within the central nervous system:
-
Serotonin Transporter (SERT): As a potent inhibitor of SERT, vilazodone blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This action increases the synaptic concentration of serotonin, making more of the neurotransmitter available to bind to postsynaptic receptors.[5] This is the characteristic mechanism of selective serotonin reuptake inhibitors (SSRIs).[3]
-
5-HT1A Receptor: Vilazodone also acts as a partial agonist at the 5-HT1A receptor.[1][3] These receptors are located both presynaptically, where they function as autoreceptors that regulate serotonin release, and postsynaptically.[6] Partial agonism at presynaptic 5-HT1A autoreceptors is hypothesized to reduce the negative feedback inhibition of serotonin release, potentially leading to a more rapid and sustained elevation of synaptic serotonin compared to SSRIs alone.[1][6]
This dual action is theorized to not only enhance antidepressant efficacy but also potentially offer a faster onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction.[3][6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of vilazodone hydrochloride for its primary molecular targets.
Table 1: Vilazodone Binding Affinity (Ki)
| Target | Vilazodone Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Human Serotonin Transporter (SERT) | 0.1[7][8][9] | - | - |
| Human 5-HT1A Receptor | 0.2[10] | Buspirone | - |
| Human Norepinephrine Transporter (NET) | 56[7][8] | - | - |
| Human Dopamine Transporter (DAT) | 37[7][8] | - | - |
Table 2: Vilazodone Functional Activity (IC50/pIC50/pEC50)
| Assay | Parameter | Vilazodone Value |
| Serotonin Reuptake Inhibition | IC50 | 1.6 nM[7][8][9] |
| 5-HT1A Receptor Binding | IC50 | 2.1 nM[7][8][9] |
| [³H]5-HT Uptake Inhibition (hSERT) | pIC50 | 8.8 ± 0.05[1] |
| [³⁵S]GTPγS Binding (h5-HT1A) | pEC50 | 8.1 (Intrinsic Activity: 0.61)[10] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of vilazodone at the serotonergic synapse.
Caption: Vilazodone's dual action at the serotonergic synapse.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the binding affinity (Ki) of vilazodone for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
This compound solutions of varying concentrations.
-
Non-specific binding determinator: 10 µM 5-HT.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of vilazodone in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[5]
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of vilazodone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Caption: Workflow for a radioligand binding assay.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of vilazodone to inhibit the reuptake of serotonin into cells expressing the human serotonin transporter.
-
Materials:
-
Procedure:
-
Plate the hSERT-expressing cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of vilazodone or vehicle in the uptake buffer for a defined period.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.
-
Allow the uptake to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[5]
-
Determine the IC50 value for the inhibition of serotonin uptake by vilazodone using non-linear regression analysis.
-
Caption: Workflow for a serotonin transporter uptake assay.
[³⁵S]GTPγS Binding Assay for 5-HT1A Functional Activity
This functional assay determines the ability of vilazodone to activate G-proteins coupled to the 5-HT1A receptor, thus quantifying its agonist activity.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors.
-
Radioligand: [³⁵S]GTPγS.[5]
-
GTPγS Binding Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.[5]
-
Vilazodone solutions of varying concentrations.
-
Full agonist (e.g., 8-OH-DPAT) for determining maximal stimulation.
-
Scintillation fluid.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of vilazodone in the binding buffer containing GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters.[5]
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 (concentration of vilazodone that produces 50% of the maximal stimulation) and the Emax (maximal effect) relative to a full agonist to calculate intrinsic activity.[5]
-
In Vivo Effects on Serotonergic Neurotransmission
In vivo microdialysis studies in rats have demonstrated that vilazodone administration leads to a significant and dose-dependent increase in extracellular serotonin levels in brain regions such as the frontal cortex and ventral hippocampus.[1][11] Notably, some studies suggest that the magnitude of this increase is greater than that observed with traditional SSRIs like fluoxetine, which may be attributable to the synergistic effect of SERT inhibition and 5-HT1A partial agonism.[1] For instance, at a dose of 10 mg/kg (p.o.), vilazodone has been shown to cause a 2-fold increase in extracellular 5-HT in the frontal cortex of freely moving rats.[11]
Conclusion
This compound possesses a distinct pharmacological profile, acting as both a potent and selective serotonin reuptake inhibitor and a partial agonist at 5-HT1A receptors. This dual mechanism robustly enhances serotonergic neurotransmission, as evidenced by extensive in vitro binding and functional data, and confirmed by in vivo studies demonstrating a significant elevation of extracellular serotonin levels. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and build upon the unique therapeutic potential of this compound.
References
- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Hepatic Biotransformation of Vilazodone: An In-depth Technical Review of Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and hepatic metabolism of vilazodone (B1662482), a selective serotonin (B10506) reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, as elucidated through various animal studies. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this antidepressant, offering valuable insights for preclinical and clinical research.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of vilazodone has been characterized in several animal species, with rats and dogs being the most extensively studied models. These studies reveal important species-specific differences and highlight the impact of physiological factors, such as food, on drug disposition.
Pharmacokinetic Parameters in Rats
Studies in Sprague-Dawley rats following oral administration of vilazodone have provided key insights into its pharmacokinetic behavior. Vilazodone is rapidly absorbed and metabolized, with both the parent drug and its major metabolite, M10, being readily quantifiable in plasma.[1]
Table 1: Pharmacokinetic Parameters of Vilazodone and its Metabolite M10 in Sprague-Dawley Rats Following a Single Oral 4 mg/kg Dose [1]
| Parameter | Vilazodone (Mean ± SD) | M10 (Mean ± SD) |
| Cmax (ng/mL) | 69.37 ± 21.33 | 26.19 ± 5.90 |
| Tmax (h) | 3.00 ± 0.82 | 3.00 ± 0.82 |
| t1/2 (h) | 4.32 ± 0.23 | 5.99 ± 1.71 |
| CLz/F (L/h) | 7.61 ± 1.90 | 15.73 ± 1.45 |
Pharmacokinetic Parameters in Dogs
In dogs, the pharmacokinetics of vilazodone are significantly influenced by the presence of food. Administration with food enhances its bioavailability.[2] A study in healthy Labrador dogs following a single oral 40 mg dose demonstrated these effects.[2][3]
Table 2: Pharmacokinetic Parameters of Vilazodone in Labrador Dogs Following a Single Oral 40 mg Dose in Fed and Fasted States [2]
| Parameter | Fed State (Mean ± SD) | Fasted State (Mean ± SD) |
| Cmax (ng/mL) | 39.4 ± 5.6 | 38.7 ± 4.8 |
| Tmax (h) | 10 | 1.5 |
| t1/2λz (h) | 4.6 ± 1.1 | 1.7 ± 0.2 |
| AUC (ng·h/mL) | Statistically higher in the fed group | Lower than the fed group |
| Relative Oral Bioavailability (Fasted vs. Fed) | - | 28.8 ± 6.1% |
Distribution and Excretion
Vilazodone is widely distributed throughout the body and is highly bound to plasma proteins (96-99%).[4] Animal studies have shown that vilazodone is excreted into the milk of lactating rats.[5]
Fecal excretion is the primary route of elimination for vilazodone and its metabolites. In a mass balance study, approximately 65% of the administered radioactive dose was recovered in the feces, with about 20% found in the urine.[6] Unchanged vilazodone accounts for a very small fraction of the excreted dose, with approximately 2% in feces and 1% in urine, underscoring the extensive metabolism of the drug.[6][7]
Hepatic Metabolism
Vilazodone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.
Key Metabolizing Enzymes
In vitro studies using human and rat liver microsomes have identified CYP3A4 as the major enzyme responsible for the metabolism of vilazodone.[4][7][8][9] Minor contributions are also made by CYP2C19 and CYP2D6.[7]
Metabolic Pathways
The metabolism of vilazodone in rats involves a variety of biotransformation reactions, leading to the formation of numerous metabolites. A comprehensive study identified 12 metabolites (M1-M12) in in vivo and in vitro matrices.[10] The primary metabolic pathways include:[10]
-
Hydroxylation: Addition of a hydroxyl group.
-
Dihydroxylation: Addition of two hydroxyl groups.
-
Glucuronidation: Conjugation with glucuronic acid.
-
Oxidative deamination: Removal of an amino group.
-
Dealkylation: Removal of an alkyl group.
-
Dehydrogenation: Removal of hydrogen.
-
Dioxidation: Addition of two oxygen atoms.
The following diagram illustrates the proposed metabolic pathways of vilazodone.
Figure 1. Proposed metabolic pathways of vilazodone in animal models.
Experimental Protocols
The following sections detail the methodologies employed in key animal studies investigating the pharmacokinetics and metabolism of vilazodone.
Animal Models and Dosing
-
Rat Studies:
-
Species: Sprague-Dawley or Wistar rats are commonly used.[1][11]
-
Administration: Oral administration is typically performed via gavage.[1][12] The volume administered is generally up to 20 ml/kg.[12][13][14] The gavage needle size is selected based on the animal's weight.[12][14]
-
Dose: Doses in pharmacokinetic studies have ranged from 4 mg/kg.[1]
-
-
Dog Studies:
The workflow for a typical oral pharmacokinetic study in rats is depicted below.
Figure 2. General experimental workflow for a rat oral pharmacokinetic study.
Sample Collection and Bioanalysis
-
Blood Sampling in Rats:
-
Blood samples (typically 0.1-0.3 mL) are collected at various time points post-dosing.[15]
-
Commonly used techniques include sampling from the lateral tail vein.[15][16] Aseptic techniques are employed throughout the procedure.[15]
-
To improve blood flow, the tail may be warmed.[16]
-
After collection, gentle pressure is applied to the site to ensure hemostasis.[15]
-
-
Bioanalytical Method:
-
Plasma concentrations of vilazodone and its metabolites are typically quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1]
-
Sample preparation often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[10]
-
The method is validated for linearity, precision, accuracy, and stability to ensure reliable quantification.[1]
-
The logical relationship between the experimental steps and the resulting data is outlined below.
Figure 3. Logical relationship of experimental design to pharmacokinetic data.
References
- 1. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of feeding on the pharmacokinetics of vilazodone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 16. research.vt.edu [research.vt.edu]
Methodological & Application
Application Note: Quantification of Vilazodone HCl in Bulk Drug by RP-HPLC
Abstract
This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Vilazodone Hydrochloride (HCl) in bulk drug substance. The developed method is simple, precise, and robust, making it suitable for routine quality control analysis. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Vilazodone HCl is an antidepressant agent, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] It is crucial to have a reliable analytical method to determine the purity and potency of the bulk drug. This document provides a comprehensive protocol for the determination of Vilazodone HCl using RP-HPLC with UV detection.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18 (e.g., ZORBAX SB, 150 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol (B129727) and 0.05 M KH2PO4 (55:45 v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | < 10 minutes |
Experimental Workflow
The logical flow of the RP-HPLC method development and validation process is illustrated in the following diagram.
Caption: Experimental workflow for Vilazodone HCl quantification.
Protocols
Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of Vilazodone HCl reference standard and transfer it into a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of methanol and sonicate to dissolve.
-
Dilute to the mark with methanol to obtain a concentration of 100 µg/mL.[4]
-
Further dilutions can be made with the mobile phase to prepare working standard solutions.
Preparation of Sample Solution
-
Accurately weigh about 10 mg of the Vilazodone HCl bulk drug sample and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate to dissolve.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Method Validation Summary
The analytical method was validated according to ICH guidelines, and the results are summarized in the tables below.
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 - 120[5] | 0.9994[5] |
| 1 - 5[4] | > 0.998[4] |
| 25 - 75[6] | 0.996[6] |
Table 3: Accuracy (% Recovery)
| Concentration Level | % Recovery |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
| The percentage recovery of Vilazodone HCl was found to be in the range of 98.21±0.08 % to 99.07±0.64%.[6] |
Table 4: Precision (% RSD)
| Precision Type | % RSD |
| Intraday | < 2.0 |
| Interday | < 2.0 |
| The % RSD for precision studies was found to be between 0.8-1.12.[5] |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.028153[5] |
| LOQ | 0.0853[5] |
Table 6: Forced Degradation Studies
| Stress Condition | % Degradation |
| Acidic (1N HCl) | 0.91[5] |
| Alkaline (1N NaOH) | 32.29[5] |
| Oxidative (3% H₂O₂) | 89.52[5] |
| Dry Heat | 3.53[6] |
| Photolytic | 4.9[6] |
| The drug undergoes slight degradation in acidic and basic conditions while it is stable against oxidative and photo degradation.[4] |
Conclusion
The developed RP-HPLC method is specific, accurate, precise, and stability-indicating for the quantification of Vilazodone HCl in bulk drug. The method is suitable for routine quality control analysis and stability studies.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for this compound API – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for this compound API - ProQuest [proquest.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Vilazodone in Human Plasma by UPLC-MS/MS
Abstract
This application note details a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of vilazodone (B1662482) in human plasma. The described protocols are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The methodologies presented are compiled from validated methods and offer options for sample preparation, including protein precipitation and liquid-liquid extraction, to suit various laboratory needs. This document provides comprehensive protocols, instrument parameters, and validation data to aid researchers, scientists, and drug development professionals in implementing a robust analytical method for vilazodone.
Introduction
Vilazodone is an antidepressant approved for the treatment of major depressive disorder. Accurate and reliable quantification of vilazodone in human plasma is crucial for clinical and research purposes. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this application. This document outlines a complete workflow from sample preparation to data analysis.
Experimental
-
Vilazodone hydrochloride reference standard
-
Internal Standard (IS): Risperidone, Escitalopram, or Vilazodone-d8
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Diethyl ether
-
Human plasma (drug-free)
-
Ultrapure water
A UPLC system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM).
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vilazodone and the chosen internal standard by dissolving the appropriate amount in methanol.
-
Working Solutions: Prepare a series of standard working solutions of vilazodone by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1] An internal standard working solution (e.g., 100 ng/mL) should also be prepared by diluting the IS stock solution.[1]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking appropriate amounts of the vilazodone working solutions into blank human plasma.[1][2]
Sample Preparation Protocols
Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Pipette 100 µL of human plasma sample (or CS/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300-350 µL of acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex the mixture for 1 minute.[1]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[1]
-
Inject a small volume (e.g., 3-5 µL) into the UPLC-MS/MS system.[1][3]
LLE offers a cleaner extract, potentially reducing matrix effects and improving sensitivity.[2]
-
Pipette 500 µL of human plasma sample (or CS/QC) into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Add 5 mL of diethyl ether.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.[2]
-
Transfer the upper organic layer (approximately 3.5 mL) to a new tube.[2]
-
Evaporate the solvent to dryness at 45°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Inject the reconstituted sample into the UPLC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for Vilazodone Quantification.
UPLC-MS/MS Method Parameters
The following tables summarize typical instrument parameters for the analysis of vilazodone.
Table 1: UPLC Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm)[1] | Acquity UPLC BEH Shield RP C18 (150 x 2.1 mm, 1.7 µm)[2][4] | Betabasic C8 (100 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (80:20, v/v)[1] | Methanol:0.2% Formic Acid (90:10, v/v)[4] | Acetonitrile:0.1% Formic Acid in water (60:40, v/v)[5] |
| Flow Rate | 0.3 mL/min[1] | 0.3 mL/min[6] | 0.7 mL/min[5] |
| Column Temperature | 40°C[1] | Not Specified | Not Specified |
| Injection Volume | 5 µL[1] | Not Specified | Not Specified |
| Autosampler Temperature | 8°C[1] | Not Specified | Not Specified |
| Run Time | 1.0 min[1] | 1.5 min[4] | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Vilazodone | Risperidone (IS)[1] | Escitalopram (IS)[2][4] | Vilazodone-d8 (IS)[5] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 442.2 > 155.2[2] | 411.2 > 191.1[1] | 325.1 > 109.2[2][4] | 450.1 > 157.0 + 205.0[5] |
| Dwell Time | ~0.15 s | ~0.16 s[1] | ~0.15 s[2] | Not Specified |
| Cone Voltage | 30 V[2] | Not Specified | 35 V[2] | Not Specified |
| Collision Energy | 35 V[2] | Not Specified | 50 V[2] | Not Specified |
| Source Temperature | 120-150°C[1][2] | 150°C[1] | 120°C[2] | Not Specified |
| Desolvation Temperature | 350-400°C[1][2] | 350°C[1] | 400°C[2] | Not Specified |
| Desolvation Gas Flow | 600-650 L/h[1][2] | 650 L/h[1] | 600 L/h[2] | Not Specified |
Method Validation Summary
The described methods have been validated according to FDA guidelines. A summary of the validation parameters is provided below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.3 - 500 ng/mL (method dependent)[1][5][7] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 1.0 ng/mL[4][5] |
| Intra-day Precision (%CV) | < 15% (typically < 7%)[2] |
| Inter-day Precision (%CV) | < 15% (typically < 5%)[2] |
| Intra-day Accuracy (%) | 85-115% (typically 97-102%)[2] |
| Inter-day Accuracy (%) | 85-115% (typically 98-102%)[2] |
| Recovery | Consistent and reproducible (e.g., >79%)[6] |
| Matrix Effect | Insignificant within the validated range[2][5] |
Stability Studies: Vilazodone has been shown to be stable in human plasma under various conditions, including short-term at room temperature, long-term at -80°C, and after multiple freeze-thaw cycles.[1][2] Stock solutions are also stable at room and refrigerated temperatures.[1]
Method Selection Logic
Caption: Choosing a Sample Preparation Method.
Conclusion
The UPLC-MS/MS methods described in this application note are suitable for the reliable quantification of vilazodone in human plasma. The protocols offer flexibility in sample preparation and have been demonstrated to be sensitive, specific, and robust. Researchers can adapt these methods to their specific laboratory equipment and requirements to achieve accurate results in pharmacokinetic and other clinical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Vilazodone Administration in Rodent Depression Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vilazodone is an antidepressant with a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2][3] This unique profile suggests a potential for a faster onset of antidepressant effects compared to traditional SSRIs.[3] These application notes provide detailed experimental protocols for administering Vilazodone in common rodent models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.
Mechanism of Action
Vilazodone's therapeutic effects are attributed to its ability to modulate the serotonergic system in two ways:
-
Serotonin Transporter (SERT) Inhibition: Like other SSRIs, Vilazodone blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[2][4]
-
5-HT1A Receptor Partial Agonism: Vilazodone acts as a partial agonist at 5-HT1A receptors. This action on presynaptic 5-HT1A autoreceptors is thought to reduce the inhibitory feedback on serotonin release, potentially leading to a more rapid and sustained increase in serotonergic neurotransmission.[1][2]
Quantitative Data Summary
The following tables summarize the effects of Vilazodone in rodent models of depression based on available preclinical data.
Table 1: Effect of Vilazodone on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | Change from Control | Reference |
| Vehicle | - | Intraperitoneal (IP) | Data not specified | - | [5] |
| Vilazodone | 1 | Intraperitoneal (IP) | Significantly reduced | ↓ | [5] |
| Vilazodone | 3 | Intraperitoneal (IP) | Reduced | ↓ | [5] |
| Vilazodone | 10 | Intraperitoneal (IP) | Reduced | ↓ | [5] |
Table 2: Effect of Vilazodone on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | Change from Control | Reference |
| Vehicle | - | Intraperitoneal (IP) | Data not specified | - | [6] |
| Vilazodone | 3 | Intraperitoneal (IP) | Significantly reduced | ↓ | [6] |
Table 3: Effect of Vilazodone in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats
| Treatment Group | Dose | Administration Route | Primary Outcome Measure | Result | Reference |
| Control | - | Not Applicable | Sucrose (B13894) Preference | Baseline | [7] |
| CUMS + Vehicle | - | Not Specified | Sucrose Preference | Decreased | [7] |
| CUMS + Vilazodone | Not Specified | Not Specified | Sucrose Preference | Mitigated CUMS-induced decrease | [7] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) with Vilazodone in Rats
This protocol is adapted from general FST procedures and incorporates Vilazodone administration details.[8][9]
Objective: To assess the antidepressant-like activity of Vilazodone by measuring the immobility time of rats in a forced swim scenario.
Materials:
-
Vilazodone
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cylindrical water tanks (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal scale
-
Syringes and needles for injection (if applicable)
-
Gavage needles (if applicable)
Procedure:
-
Acclimation: House rats in standard laboratory conditions for at least one week before the experiment. Handle the animals for a few minutes each day to reduce stress.
-
Drug Preparation: Prepare Vilazodone solutions in the chosen vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
Administration:
-
Route: Intraperitoneal (IP) injection or oral gavage (PO).
-
Timing: Administer Vilazodone or vehicle 30-60 minutes before the test session.
-
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Gently place each rat into a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Administer Vilazodone or vehicle as described in step 3.
-
Fill the cylinders with fresh water at the same temperature and depth.
-
Place the rats in the cylinders for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the video recordings for the duration of immobility during the 5-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility times between the Vilazodone-treated and vehicle-treated groups.
-
Protocol 2: Tail Suspension Test (TST) with Vilazodone in Mice
This protocol is based on standard TST procedures and includes Vilazodone administration.[10]
Objective: To evaluate the antidepressant-like effects of Vilazodone by measuring the immobility time of mice when suspended by their tails.
Materials:
-
Vilazodone
-
Vehicle
-
Male C57BL/6 or other appropriate mouse strain (20-30 g)
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)
-
Adhesive tape
-
Video recording equipment
-
Animal scale
-
Syringes and needles for injection (if applicable)
-
Gavage needles (if applicable)
Procedure:
-
Acclimation: Acclimate mice to the laboratory environment for at least one week.
-
Drug Preparation: Prepare Vilazodone solution in the chosen vehicle.
-
Administration:
-
Route: Intraperitoneal (IP) injection or oral gavage (PO).
-
Timing: Administer Vilazodone (e.g., 3 mg/kg) or vehicle 30-60 minutes before the test.
-
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of each mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar.
-
Start video recording immediately.
-
The test duration is typically 6 minutes.
-
-
Data Analysis:
-
Score the video recordings for the total time the mouse remains immobile during the 6-minute test.
-
Compare the immobility times between the Vilazodone-treated and vehicle-treated groups.
-
Protocol 3: Chronic Unpredictable Mild Stress (CUMS) Model with Vilazodone in Rats
This protocol provides a framework for inducing a depressive-like state using CUMS and assessing the therapeutic effects of chronic Vilazodone administration.[7][8]
Objective: To model a depressive-like state in rats using chronic stress and to evaluate the ability of chronic Vilazodone treatment to reverse these effects, particularly anhedonia as measured by the sucrose preference test.
Materials:
-
Vilazodone
-
Vehicle
-
Male Sprague-Dawley or Wistar rats
-
Apparatus for various stressors (e.g., stroboscopic lighting, tilted cages, wet bedding, restraint tubes)
-
Two-bottle choice cages for sucrose preference testing
-
1% sucrose solution
-
Animal scale
Procedure:
-
Acclimation and Baseline Sucrose Preference:
-
Acclimate rats to single housing and the two-bottle choice cages.
-
For 48 hours, give the rats a free choice between two bottles of 1% sucrose solution.
-
For the next 48 hours, replace one of the sucrose bottles with a bottle of water.
-
Establish a baseline sucrose preference by measuring the intake from each bottle over 24 hours. Sucrose preference (%) = (sucrose intake / total fluid intake) x 100.
-
-
CUMS Procedure (3-5 weeks):
-
Divide the rats into a control group (no stress) and a CUMS group.
-
Expose the CUMS group to a series of mild, unpredictable stressors daily. Examples include:
-
Food or water deprivation (12-24 hours)
-
Tilted cage (45°)
-
Wet bedding
-
Light/dark cycle reversal
-
Stroboscopic light
-
Forced swimming in cool water (4°C for 5 minutes)
-
Restraint stress
-
-
The stressors should be applied randomly to prevent habituation.
-
-
Vilazodone Administration (Chronic):
-
Begin daily administration of Vilazodone or vehicle to the CUMS group after the initial 2-3 weeks of stress induction, once a stable decrease in sucrose preference is observed.
-
Route: Oral gavage (PO) is often preferred for chronic studies.
-
Dose: A dose of 5 mg/kg/day can be used as a starting point, based on related studies.
-
-
Sucrose Preference Testing (Weekly):
-
Conduct the sucrose preference test weekly to monitor the progression of anhedonia and the effects of Vilazodone treatment.
-
-
Data Analysis:
-
Compare the sucrose preference percentages between the control, CUMS + vehicle, and CUMS + Vilazodone groups over time.
-
Visualizations
Signaling Pathway of Vilazodone
Caption: Vilazodone's dual mechanism of action at the serotonin synapse.
Experimental Workflow for Vilazodone in Rodent Depression Models
Caption: General experimental workflow for Vilazodone in rodent models.
Logical Relationship of Vilazodone's Mechanism to Antidepressant Effect
Caption: How Vilazodone's dual mechanism leads to its antidepressant effects.
References
- 1. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vilazodone for the Treatment of Depression: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. drugs.com [drugs.com]
Application Notes & Protocols: In Vitro Assessment of Vilazodone's 5-HT1A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilazodone (B1662482) is an antidepressant agent approved for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is unique, combining selective serotonin (B10506) reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor.[1][3][4][5][6][7][8] This dual activity has led to its classification as a serotonin partial agonist/reuptake inhibitor (SPARI).[1][5] The interaction with the 5-HT1A receptor is thought to contribute to its therapeutic effects, potentially offering a faster onset of action and a favorable side-effect profile compared to traditional SSRIs, although the clinical significance of the latter is still under investigation.[3][5][6][8][9]
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the binding affinity and functional activity of vilazodone and other test compounds at the human 5-HT1A receptor. The described assays are fundamental for preclinical drug discovery and development, enabling the quantitative assessment of a compound's potency and efficacy.
Vilazodone's Interaction with the 5-HT1A Receptor
Vilazodone exhibits high affinity for the human 5-HT1A receptor, with reported IC50 values in the low nanomolar range.[4][6][10] It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin (5-HT).[1][3][10][11] This partial agonism is a key feature of its pharmacological profile and is believed to play a role in its antidepressant effects by modulating serotonergic neurotransmission.[3][12]
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[13][14] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13][14]
Figure 1: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe three key in vitro assays for characterizing the interaction of test compounds with the 5-HT1A receptor: a radioligand binding assay to determine binding affinity, a [³⁵S]GTPγS binding assay to measure G-protein activation, and a cAMP assay to assess the functional consequence of receptor activation.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of vilazodone and other test compounds for the human 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist) or [³H]-WAY-100635 (a 5-HT1A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable high-affinity ligand.
-
Test Compounds: Vilazodone and other compounds of interest dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates, scintillation vials, scintillation fluid, and a scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a final concentration close to its Kd value.
-
Receptor membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing an indication of the agonist or partial agonist activity of a test compound.[15][16][17]
Objective: To determine the potency (EC50) and efficacy (Emax) of vilazodone and other test compounds in stimulating [³⁵S]GTPγS binding to G-proteins via the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Test Compounds: Vilazodone and other compounds of interest.
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for basal binding).
-
Receptor membranes.
-
GDP (final concentration typically 10-30 µM).
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
Plot the specific binding (Total - Non-specific) against the log concentration of the test compound to determine EC50 and Emax values. Efficacy is often expressed as a percentage of the response to a full agonist like serotonin.
cAMP Accumulation Assay
This is a whole-cell functional assay that measures the downstream effect of 5-HT1A receptor activation on adenylyl cyclase activity.[13][18][19]
Objective: To determine the ability of vilazodone and other test compounds to inhibit forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor.
Materials:
-
Cells: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compounds: Vilazodone and other compounds of interest.
-
Cell culture reagents, 96- or 384-well cell culture plates, and a plate reader compatible with the chosen assay kit.
Protocol:
-
Seed the cells in microplates and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30-60 minutes.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison of different compounds.
| Compound | Radioligand Binding | [³⁵S]GTPγS Binding | cAMP Accumulation |
| Ki (nM) | EC50 (nM) | Emax (%) | |
| Serotonin (Full Agonist) | 2.5 | 5.2 | 100 |
| Vilazodone | 2.1[4][6][7][9] | 8.1 | 61[10] |
| Buspirone (Partial Agonist) | 15.7 | 50.2 | 19[10] |
| WAY-100635 (Antagonist) | 0.8 | - | 0 |
| Test Compound X | Value | Value | Value |
Note: The data presented for Serotonin, Vilazodone, Buspirone, and WAY-100635 are representative values from the literature and may vary depending on the specific experimental conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the different assays in characterizing a compound's activity at the 5-HT1A receptor.
Figure 2: Experimental Workflow for 5-HT1A Receptor Activity Assessment.
Figure 3: Logical Relationship of In Vitro Assays.
Conclusion
The protocols and data presentation framework provided in these application notes offer a comprehensive approach to characterizing the in vitro pharmacology of vilazodone and other novel compounds at the 5-HT1A receptor. By systematically assessing binding affinity, G-protein activation, and downstream signaling, researchers can gain valuable insights into the mechanism of action of these compounds, which is crucial for the advancement of novel therapeutics for psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Revealing vilazodone's binding mechanism underlying its partial agonism to the 5-HT1A receptor in the treatment of major depressive disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Vilazodone in Chronic Unpredictable Mild Stress (CUMS) Models
Introduction
Vilazodone is an antidepressant approved for the treatment of Major Depressive Disorder (MDD).[1][2] It possesses a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3][4] This unique profile classifies it as a Serotonin Partial Agonist–Reuptake Inhibitor (SPARI).[1][5] The CUMS model is a well-established preclinical paradigm used to induce depression-like and anxiety-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors.[6][7] This model is valued for its high face and construct validity in simulating the gradual development of depressive states in humans.[6] The application of Vilazodone in the CUMS model allows researchers to investigate its efficacy in reversing stress-induced behavioral deficits and to explore the underlying neurobiological mechanisms of its antidepressant and anxiolytic effects.
Mechanism of Action
Vilazodone's therapeutic effects are attributed to its ability to enhance serotonergic neurotransmission in the central nervous system.[1][8] By inhibiting the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, similar to traditional SSRIs.[3] Simultaneously, its partial agonism at 5-HT1A receptors is thought to contribute to a faster onset of action and potentially mitigate some SSRI-associated side effects, such as sexual dysfunction.[4][9] Studies in CUMS models suggest that Vilazodone's beneficial effects may also involve the modulation of specific signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in neurogenesis and neuronal plasticity.[10]
Preclinical Efficacy in CUMS Models
In a CUMS model using female rats, Vilazodone treatment has been shown to effectively mitigate stress-induced neurobehavioral changes.[10] Animals subjected to the CUMS protocol exhibit increased anxiety-like behaviors, which are significantly reversed by the administration of Vilazodone.[10] Furthermore, Vilazodone has been observed to restore levels of key proteins involved in the Wnt/β-catenin signaling pathway, which are disrupted by chronic stress.[10] This suggests that Vilazodone's antidepressant action may be mediated, in part, by promoting neuroprotective and neurogenic processes in the brain.[10]
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol describes a typical procedure for inducing depression- and anxiety-like phenotypes in rodents. The specific combination and timing of stressors can be varied to prevent habituation.[7]
Animals: Female rats are commonly used.[10] Animals are housed individually and allowed to acclimatize to the facility for at least one week before the start of the experiment.
Procedure: For a period of 21 consecutive days, animals in the CUMS group are subjected to one of the following stressors each day in an unpredictable order.[10] The control group is housed under normal conditions without any stressors.
-
Tail Clamping: The tail is pinched 1 cm from the distal end for 1 minute.[11]
-
Restraint Stress: Animals are placed in a well-ventilated restraint tube for 4 hours.[11][12]
-
Wet Cage: Cages are filled with 100 ml of water, making the bedding damp for 24 hours.[11]
-
Cage Tilt: Cages are tilted at a 30-45° angle for an extended period.[11]
-
Forced Swimming: Animals are forced to swim in cold water (4°C) for 5 minutes.[11]
-
Sleep Deprivation: Animals are deprived of sleep for 24 hours.[7]
Validation of the Model: The success of the CUMS protocol is typically validated by observing anhedonia, a core symptom of depression.[6] This is often measured using the Sucrose (B13894) Preference Test (SPT), where a significant decrease in the consumption of a sucrose solution compared to water in the CUMS group indicates a depressive-like state.[6][12]
Vilazodone Administration Protocol
Preparation and Dosage:
-
Vilazodone is prepared in a suitable vehicle, such as normal saline.[10]
-
A typical effective dose used in rat models is 10 mg/kg.[10]
Administration:
-
Following the initial stress induction period (e.g., 14 days), Vilazodone is administered orally (p.o.) once daily.[10]
-
The treatment continues for a specified duration, for example, two weeks, while the CUMS protocol may continue concurrently.[10]
-
The control and CUMS groups receive the vehicle (normal saline) on the same schedule.[10]
Behavioral Assessment: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus: The maze consists of two open arms and two closed arms (with high walls), arranged in the shape of a plus sign and elevated from the floor.
Procedure:
-
Each rat is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
An automated tracking system or a trained observer records parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the central zone.
-
Total distance traveled.
-
-
An "Anxiety Index" is calculated using a formula such as:
-
Anxiety Index = 1 - [((Time in open arms / Total time) + (Entries to open arms / Total entries)) / 2]
-
An increase in the anxiety index, along with reduced time in the open arms and fewer entries into the central zone, is indicative of higher anxiety-like behavior.[10] Vilazodone treatment is expected to reverse these changes in the CUMS group.[10]
Data Presentation
Table 1: Effect of Vilazodone on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in CUMS-exposed Rats
| Parameter | Control Group | CUMS Group | CUMS + Vilazodone (10 mg/kg) |
| Anxiety Index | Lower | Increased | Significantly Decreased vs. CUMS |
| Time in Open Arms | Higher | Reduced | Significantly Increased vs. CUMS |
| Time in Closed Arms | Lower | Increased | Decreased vs. CUMS |
| Central Zone Entries | Higher | Reduced | Increased vs. CUMS |
This table summarizes representative data based on findings from Vilazodone studies in CUMS models.[10]
Table 2: Effect of Vilazodone on Hippocampal Wnt/β-Catenin Signaling Pathway Components in CUMS-exposed Rats
| Protein/Target | Control Group | CUMS Group | CUMS + Vilazodone (10 mg/kg) |
| Axin-1 | Baseline | ~2-fold Increase | Suppressed by ~51.3% vs. CUMS |
| APC | Baseline | Reduced by ~39.7% | Restored by ~53% vs. CUMS |
| TCF | Baseline | Reduced by ~56.4% | Increased by ~76.8% vs. CUMS |
| BDNF | Baseline | Reduced by ~51.3% | Boosted by ~62% vs. CUMS |
Data derived from a study investigating Vilazodone's effect on the Wnt/β-catenin pathway in a CUMS model.[10] TCF (T-cell factor) and BDNF (Brain-Derived Neurotrophic Factor) are downstream targets.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for Vilazodone application in a CUMS model.
Caption: Vilazodone's effect on the Wnt/β-catenin pathway in the CUMS model.
References
- 1. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. droracle.ai [droracle.ai]
- 6. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Vilazodone's Antidepressant Effects Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the forced swim test (FST) to assess the antidepressant-like effects of Vilazodone. The information compiled herein is based on preclinical findings and established methodologies in behavioral neuroscience.
Introduction to Vilazodone and the Forced Swim Test
Vilazodone is an antidepressant with a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor.[1][2] This unique profile, often referred to as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI), is theorized to offer a faster onset of action compared to traditional SSRIs.[3]
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.[4] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. The duration of immobility is interpreted as a state of behavioral despair. Antidepressant treatments typically reduce the time spent immobile, and can differentially affect active behaviors such as swimming and climbing.[4][5] Notably, increased swimming behavior in the FST is often associated with enhanced serotonergic neurotransmission, while increased climbing is linked to noradrenergic pathways.[5][6]
Quantitative Data Summary
Preclinical evaluation of Vilazodone in the rat forced swim test has demonstrated its potential antidepressant-like activity. The following table summarizes the key findings from a study where Vilazodone was administered intraperitoneally to rats prior to the FST.
| Treatment Group | Dose (mg/kg, i.p.) | Change in Immobility | Change in Swimming Behavior | Statistical Significance |
| Vilazodone | 1 | Reduced | Increased | Significant |
| Vilazodone | 3 | Reduced | Increased | Not Significant |
| Vilazodone | 10 | Reduced | Increased | Not Significant |
| Vehicle Control | - | Baseline | Baseline | - |
Data synthesized from descriptive preclinical study reports.[1][2]
Experimental Protocols
This section details the methodology for conducting the forced swim test to evaluate the effects of Vilazodone in rats.
Materials and Apparatus
-
Test Animals: Male Sprague-Dawley rats (200-250g). House in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum. Allow at least one week for acclimatization before the experiment.
-
Vilazodone: To be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid solubility). Prepare fresh on the day of the experiment.
-
Forced Swim Test Apparatus: A cylindrical glass tank (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm. The depth should be sufficient to prevent the rat from supporting itself by touching the bottom with its tail or feet.
-
Video Recording Equipment: A camera positioned to have a clear view of the swimming behaviors.
-
Behavioral Analysis Software: For scoring the duration of immobility, swimming, and climbing.
-
Drying towels and a warming cage/lamp: For post-test animal care.
Experimental Procedure
The forced swim test is typically conducted over two days: a pre-test session and a test session.
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into the swim cylinder for a 15-minute period.
-
After 15 minutes, remove the rat from the water.
-
Thoroughly dry the animal with a towel and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.
-
This pre-exposure to the swim stress is crucial for inducing a stable baseline of immobility on the test day.
Day 2: Test Session
-
Administer Vilazodone (1, 3, or 10 mg/kg) or the vehicle via intraperitoneal (i.p.) injection. The injection should be given at a specific time point before the test, for example, 30-60 minutes.
-
Following the drug administration period, place each rat into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using the video camera.
-
After the test, remove the rat, dry it, and return it to its home cage.
-
The water in the cylinder should be changed between animals to maintain cleanliness and temperature.
Behavioral Scoring
The recorded videos are analyzed by a trained observer who is blind to the experimental conditions. The following behaviors are scored:
-
Immobility: The rat is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is scored as swimming when it is making active swimming motions, moving around in the cylinder.
-
Climbing: This is characterized by active movements with the forepaws in and out of the water, usually directed against the wall of the cylinder.
The total duration (in seconds) spent in each of these behavioral states during the 5-minute test is quantified.
Visualizations
Vilazodone's Mechanism of Action
Caption: Vilazodone's dual action on serotonin reuptake and 5-HT1A autoreceptors.
Forced Swim Test Experimental Workflow
Caption: Workflow of the two-day forced swim test protocol.
References
- 1. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Quantification of Vilazodone Hydrochloride in Dosage Forms
Introduction
Vilazodone Hydrochloride is an antidepressant agent used for the treatment of major depressive disorder.[1] Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical dosage forms. This document provides detailed application notes and protocols for the quantification of this compound in bulk and tablet dosage forms using UV-Visible spectrophotometry. These methods are simple, cost-effective, rapid, and suitable for routine analysis.[1][2]
Principle of the Method
The methods are based on the measurement of the ultraviolet (UV) absorption of this compound in a suitable solvent. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the sample solution, prepared from the dosage form, is then determined by measuring its absorbance and interpolating the concentration from the calibration curve, in accordance with Beer-Lambert's law.
Quantitative Data Summary
The following tables summarize the quantitative data from various developed and validated spectrophotometric methods for the quantification of this compound.
Table 1: Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Solvent | Distilled Water[1] | 30% Ethanol[1] | Methanol[2][3] | Methanol[4][5] | Methanol[6] |
| λmax (nm) | 240[1] | 240[1] | 285[3] | 241[2][4][5] | 230[6] |
| Linearity Range (µg/mL) | 2-10[1] | 2-10[1] | 5-60[3] | 1-6[4][7] | 1-3[6] |
| Correlation Coefficient (r²) | 0.9993[1] | 0.9993[1] | > 0.999[3] | 0.999[4][7] | 0.999[6] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Accuracy (% Recovery) | 99.49 - 100.49[1] | 99.49 - 100.49[1] | > 100[3] | 98.32 - 99.53[4][7] | 99.78[6] |
| Precision (%RSD) | |||||
| - Intraday | 1.47[1] | 1.47[1] | < 2 | < 2 | < 2 |
| - Interday | 1.69[1] | 1.69[1] | < 2 | < 2 | < 2 |
| Limit of Detection (LOD) (µg/mL) | 0.372[1] | 0.372[1] | Not Reported | Not Reported | 0.1601[6] |
| Limit of Quantification (LOQ) (µg/mL) | 1.126[1] | 1.126[1] | Not Reported | Not Reported | 0.1146[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the spectrophotometric quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., 20 mg or 40 mg)[1]
-
Ethanol (AR grade)[1]
-
Distilled water[1]
-
Volumetric flasks
-
Pipettes
-
Whatman filter paper No. 41[1]
Protocol 1: Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.[1]
-
Transfer the weighed standard into a 10 mL volumetric flask.[1]
-
Dissolve the standard in a suitable solvent (e.g., 7 mL of 30% Ethanol or Methanol).[1]
-
Use sonication to ensure complete dissolution.[1]
-
Make up the volume to the mark with the same solvent to obtain a stock solution of 1000 µg/mL.[1]
-
From this stock solution, prepare a working standard solution of 100 µg/mL by appropriate dilution.[3]
Protocol 2: Preparation of Calibration Curve
-
From the working standard solution (100 µg/mL), pipette out aliquots into a series of 10 mL volumetric flasks.
-
Dilute with the chosen solvent to obtain final concentrations within the desired linearity range (e.g., 2, 4, 6, 8, 10 µg/mL).[1][2]
-
Measure the absorbance of each solution at the predetermined λmax against a solvent blank.[1][2]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Protocol 3: Preparation of Sample Solution from Tablet Dosage Form
-
Weigh and finely powder 20 tablets.[1]
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound.[1]
-
Transfer the powder into a 10 mL volumetric flask.[1]
-
Add about 7 mL of the chosen solvent (e.g., 30% Ethanol) and sonicate for a sufficient time to dissolve the drug.[1]
-
Make up the volume to the mark with the solvent.[1]
-
Filter the solution through Whatman filter paper No. 41.[1]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the method (e.g., 8 µg/mL).[1]
Protocol 4: Quantification of this compound in the Sample
-
Measure the absorbance of the final sample solution at the λmax against the solvent blank.
-
Determine the concentration of this compound in the sample solution by interpolating from the calibration curve or using the regression equation.
-
Calculate the amount of this compound per tablet and the percentage label claim.
Visualizations
Caption: Experimental workflow for spectrophotometric quantification.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Vilazodone HCl and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vilazodone (B1662482) Hydrochloride (HCl) in the presence of its degradation products. This method is crucial for assessing the stability of Vilazodone HCl in bulk drug and pharmaceutical formulations, as mandated by regulatory bodies.
Introduction
Vilazodone HCl, chemically known as 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide hydrochloride, is a selective serotonin (B10506) reuptake inhibitor and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[1] To ensure the safety and efficacy of the drug product, a validated stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. This application note details such a method, validated according to International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
A robust isocratic reverse-phase HPLC method was developed to achieve optimal separation of Vilazodone HCl from its degradation products. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex, C18 (250x4.6 mm, 5 µm)[2] | ZORBAX SB, C18 (15 cm X 4.6 mm, 5 µ)[3][4] | Qualisil BDS C18[5] |
| Mobile Phase | Acetonitrile: Water (50:50 v/v), pH 3.3 with Glacial Acetic Acid[2] | Methanol: 0.05 M KH2PO4 (55: 45 v/v)[3][4] | 0.1M Ammonium formate: Methanol (20:80, v/v)[1][6] |
| Flow Rate | 1.0 mL/min[2] | Not Specified | 0.7 mL/min[1][6] |
| Detection Wavelength | 240 nm[2] | 235 nm[3] | 241 nm[1][6] |
| Injection Volume | 20 µL | Not Specified | 20 µL[1] |
| Column Temperature | Ambient | Not Specified | 30°C[5] |
| Retention Time | 2.3 min[2] | < 5 min[3][4] | 3.58 min[5] |
Forced Degradation Studies Summary
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. Vilazodone HCl was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The method effectively separated the main peak from the degradation products.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 1M HCl[2] | 1 hour at 80-100 °C[2] | 3.12%[2][7] |
| Alkaline Hydrolysis | 1N NaOH[2] | 1 hour at 80-100 °C[2] | 4.78%[2][7] |
| Oxidative Degradation | 30% H2O2[1] | 20 min at 80 °C[1] | 7.8%[2][7] |
| Thermal Degradation | Dry Heat | Not Specified | 3.53%[2][7] |
| Photolytic Degradation | UV Light | Not Specified | 4.9%[2][7] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Vilazodone HCl working standard and transfer it into a 25 mL volumetric flask.[1] Add the mobile phase to dissolve the standard and make up the volume.[1] Sonicate for 30 minutes to ensure complete dissolution.[1]
Working Standard Solution: Further dilute the stock solution with the mobile phase to obtain the desired concentration for analysis (e.g., within the linearity range of 25-75 µg/mL).[2]
Sample Solution (from Tablets): Weigh and crush 20 tablets to obtain a fine powder.[1] Transfer a quantity of powder equivalent to 25 mg of Vilazodone HCl into a 25 mL volumetric flask.[1] Add the mobile phase, sonicate for 30 minutes, and then make up the volume.[1] Filter the solution through a 0.45 µm membrane filter before injection.[1]
Forced Degradation Study Protocol
Prepare solutions for stress studies at an initial concentration of 1 mg/mL of Vilazodone HCl.[1][6]
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl and reflux for 1 hour at 80-100°C.[2] Cool the solution and neutralize it with 1N NaOH.[2] Dilute with the mobile phase to the desired concentration and inject into the HPLC system.[2]
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH and reflux for 1 hour at 80-100°C.[2] After cooling, neutralize the solution with 1N HCl.[2] Dilute with the mobile phase and inject.[2]
Oxidative Degradation: Treat the drug solution with 30% H2O2 and reflux for 20 minutes at 80°C.[1] Cool the solution, dilute with the mobile phase, and inject.[1]
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of Vilazodone HCl.
Caption: Proposed degradation pathways of Vilazodone HCl under stress conditions.
Conclusion
The presented HPLC method is simple, rapid, precise, and accurate for the determination of Vilazodone HCl in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its stability-indicating capability. This application note provides a comprehensive guide for researchers and scientists involved in the quality control and stability testing of Vilazodone HCl. The identified degradation products under various stress conditions highlight the importance of controlled storage and handling of this pharmaceutical substance.[2][8] One of the acid degradation impurities has been identified as 1-(4-Penten-1-yl) piperazine.[2] Under alkaline conditions, the amide group of Vilazodone is hydrolyzed, leading to the formation of the corresponding carboxylic acid.[8] Oxidative stress can lead to the formation of N-oxide degradants.[9]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vilazodone's Anxiolytic Properties in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the anxiolytic properties of Vilazodone. This document includes detailed experimental protocols for common behavioral assays, a summary of Vilazodone's mechanism of action, and quantitative data from relevant studies.
Introduction
Vilazodone is an antidepressant with a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.[1][2][3] This unique pharmacological profile suggests potential anxiolytic effects, which can be investigated using various rodent behavioral models that assess anxiety-like behaviors.[2] Preclinical studies in animal models are crucial for elucidating the anxiolytic potential and underlying neurobiological mechanisms of compounds like Vilazodone before advancing to clinical trials.
Mechanism of Action
Vilazodone's anxiolytic properties are believed to stem from its synergistic action on the serotonin system. As an SSRI, it increases the synaptic availability of serotonin. Simultaneously, its partial agonism at 5-HT1A receptors is thought to contribute to a more rapid desensitization of presynaptic 5-HT1A autoreceptors, which may lead to a faster onset of therapeutic action compared to traditional SSRIs.[3][4]
Recent research also implicates the Wnt/β-catenin signaling pathway in the anxiolytic effects of Vilazodone. Studies have shown that Vilazodone can modulate this pathway, which is involved in neurogenesis and synaptic plasticity, processes that can be dysregulated in anxiety disorders.[5][6][7]
Signaling Pathways
Animal Models and Behavioral Assays
The selection of an appropriate animal model and behavioral assay is critical for studying the anxiolytic effects of Vilazodone. Rodents, particularly rats and mice, are the most commonly used species. The following are standard behavioral tests for anxiety-like behavior.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT assesses exploratory behavior and general locomotor activity in a novel environment. Anxiety-like behavior is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the more anxiogenic central area. Anxiolytics are expected to increase the time spent and distance traveled in the center of the arena.
Light-Dark Box Test
This test utilizes the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the anxiolytic effects of Vilazodone in a chronic unpredictable mild stress (CUMS) model in female rats.[5]
Table 1: Effect of Vilazodone on Elevated Plus Maze Performance in CUMS-exposed Rats [5]
| Treatment Group | Anxiety Index | Open-Arm Time (s) | Closed-Arm Time (s) | Central Zone Entries | Total Distance (cm) |
| Control | 0.25 ± 0.03 | 45.1 ± 3.2 | 155.2 ± 8.1 | 12.3 ± 1.1 | 1205 ± 89 |
| CUMS | 0.78 ± 0.05 | 15.2 ± 2.1 | 230.5 ± 10.5 | 4.1 ± 0.6 | 987 ± 76 |
| CUMS + Vilazodone (10 mg/kg) | 0.41 ± 0.04# | 35.8 ± 2.9# | 180.3 ± 9.3# | 9.8 ± 0.9# | 1150 ± 81# |
*p < 0.05 vs. Control; #p < 0.05 vs. CUMS
Table 2: Effect of Vilazodone on Open Field Test Performance in CUMS-exposed Rats [5]
| Treatment Group | Central Distance (cm) | Rearing Frequency |
| Control | 150.2 ± 12.5 | 18.5 ± 2.1 |
| CUMS | 65.7 ± 8.9 | 8.2 ± 1.5 |
| CUMS + Vilazodone (10 mg/kg) | 110.9 ± 10.1# | 14.3 ± 1.8# |
*p < 0.05 vs. Control; #p < 0.05 vs. CUMS
Experimental Protocols
General Considerations
-
Animals: Adult male or female rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6, BALB/c) are commonly used. Age and weight should be consistent across experimental groups.
-
Housing: Animals should be housed in a controlled environment with a 12:12 hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the start of any behavioral testing.
-
Handling: Handle animals gently and consistently to minimize stress.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Apparatus Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. Dimensions should be appropriate for the species (e.g., for rats: arms 50 cm long x 10 cm wide, walls 40 cm high, elevated 50 cm).
-
A video camera mounted above the maze to record the session.
-
Video tracking software (e.g., ANY-maze, EthoVision) for automated data analysis.
Procedure:
-
Administer Vilazodone or vehicle to the animal at the appropriate time before testing (e.g., 30-60 minutes for intraperitoneal injection, 60 minutes for oral gavage).
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly before testing the next animal.
Data Analysis:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Anxiety Index = 1 - [(Time in open arms / Total time) + (Entries into open arms / Total entries)] / 2
Protocol 2: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., for rats: 100 cm x 100 cm x 40 cm). The floor is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena.
-
Video tracking software.
Procedure:
-
Administer Vilazodone or vehicle as described for the EPM test.
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly.
Data Analysis:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency (a measure of exploratory behavior)
-
Thigmotaxis (time spent in the periphery)
Protocol 3: Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus:
-
A rectangular box divided into a large, brightly illuminated compartment and a small, dark compartment. An opening connects the two compartments.
-
A video camera and tracking software.
Procedure:
-
Administer Vilazodone or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Start the video recording.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Return the animal to its home cage.
-
Clean the apparatus.
Data Analysis:
-
Time spent in the light compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
Total distance traveled in the light compartment (cm)
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Vilazodone's Impact on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for investigating the effects of Vilazodone, a dual-acting antidepressant, on adult hippocampal neurogenesis. The methodologies outlined here are based on established preclinical research and are intended to guide the design and execution of experiments to elucidate Vilazodone's neurogenic potential.
Introduction
Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] This dual mechanism of action is thought to contribute to its therapeutic effects in major depressive disorder.[3][4] A growing body of evidence suggests that antidepressants may exert their effects in part by promoting neurogenesis, the process of generating new neurons, particularly in the hippocampus.[3] Recent research has specifically implicated the Wnt/β-catenin signaling pathway in the neurogenic effects of Vilazodone in a preclinical model of stress-induced anxiety.[5][6]
This document provides detailed protocols for assessing Vilazodone's impact on neurogenesis, focusing on two key aspects:
-
Direct quantification of neurogenesis: Protocols for 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling to measure cell proliferation and doublecortin (DCX) immunohistochemistry to identify immature neurons.
-
Analysis of signaling pathways: A protocol to investigate the involvement of the Wnt/β-catenin signaling pathway, a known regulator of neurogenesis.
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the effect of Vilazodone on the Wnt/β-catenin signaling pathway in a chronic unpredictable mild stress (CUMS) model in female rats.[5]
Table 1: Effect of Vilazodone on Key Proteins in the Wnt/β-Catenin Signaling Pathway
| Treatment Group | β-catenin (relative protein expression) | Axin-1 (relative protein expression) | APC (relative protein expression) | TCF (relative protein expression) | BDNF (pg/mg protein) |
| Control | 100% | 100% | 100% | 100% | 150 ± 10 |
| CUMS | 37.5% | 200% | 60.3% | 43.6% | 73 ± 8 |
| CUMS + Vilazodone (10 mg/kg) | 79.7% | 97.4% | 92.3% | 77.1% | 118 ± 9 |
Data adapted from El-Kadi et al., 2024.[5] Values are presented as a percentage of the control group for relative protein expression and as mean ± SEM for BDNF concentration. CUMS: Chronic Unpredictable Mild Stress; APC: Adenomatous Polyposis Coli; TCF: T-cell factor; BDNF: Brain-Derived Neurotrophic Factor.
Table 2: Effect of Vilazodone on Downstream Targets and Related Factors
| Treatment Group | p-Erk (relative protein expression) | c-Myc (relative protein expression) | Dicer-1 (relative protein expression) | miR-17-5p (relative expression) | miR-18 (relative expression) |
| Control | 100% | 100% | 100% | 100% | 100% |
| CUMS | 250% | 220% | 180% | 280% | 143% |
| CUMS + Vilazodone (10 mg/kg) | 110% | 115% | 105% | 102.5% | 86.8% |
Data adapted from El-Kadi et al., 2024.[5] Values are presented as a percentage of the control group. p-Erk: phosphorylated Extracellular signal-regulated kinase; c-Myc: cellular myelocytomatosis oncogene; Dicer-1: an endoribonuclease in the RNase III family; miR-17-5p and miR-18: microRNAs.
Experimental Protocols
Protocol 1: Animal Model and Vilazodone Administration
This protocol is based on the methodology described by El-Kadi et al. (2024) to induce a state of chronic stress in rodents, a model often used to study depression and the effects of antidepressants.[5]
1.1. Animals:
-
Adult female Wistar rats (150-180g) are commonly used.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
1.2. Chronic Unpredictable Mild Stress (CUMS) Protocol:
-
Subject rats to a variable sequence of mild stressors daily for 21 days.
-
Stressors can include:
-
Stroboscopic illumination.
-
Tilted cage (45°).
-
Food and water deprivation.
-
Overnight illumination.
-
Forced swimming (4°C).
-
Restraint stress.
-
Noise exposure.
-
1.3. Vilazodone Administration:
-
On day 15 of the CUMS protocol, begin daily administration of Vilazodone (10 mg/kg, p.o.) or vehicle.
-
Continue Vilazodone and CUMS exposure for the remaining 7 days.
Protocol 2: Direct Quantification of Neurogenesis
While direct quantitative data on BrdU+ or DCX+ cell counts under Vilazodone treatment was not available in the searched literature, the following established protocols will enable researchers to generate such data.
2.1. BrdU Labeling for Cell Proliferation:
-
BrdU Administration: Administer BrdU (50 mg/kg, i.p.) daily for the last 5 days of Vilazodone treatment.
-
Tissue Preparation: 24 hours after the final BrdU injection, perfuse animals with 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brains coronally at 40 µm using a cryostat.
-
Immunohistochemistry:
-
DNA Denaturation: Incubate free-floating sections in 2N HCl for 30 minutes at 37°C.
-
Neutralization: Wash sections in 0.1 M borate (B1201080) buffer (pH 8.5).
-
Blocking: Block non-specific binding with a solution containing normal serum and Triton X-100.
-
Primary Antibody: Incubate sections with a primary antibody against BrdU (e.g., mouse anti-BrdU) overnight at 4°C.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Use an avidin-biotin complex (ABC) kit.
-
Visualization: Develop the signal with a diaminobenzidine (DAB) substrate.
-
-
Quantification: Use unbiased stereological methods to count BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
2.2. Doublecortin (DCX) Staining for Immature Neurons:
-
Tissue Preparation: Perfuse and section brains as described for BrdU labeling.
-
Immunohistochemistry:
-
Antigen Retrieval: If necessary, perform antigen retrieval (e.g., with citrate (B86180) buffer).
-
Blocking: Block non-specific binding as described above.
-
Primary Antibody: Incubate sections with a primary antibody against DCX (e.g., goat anti-DCX) overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-goat Alexa Fluor 488).
-
-
Quantification: Use stereology to quantify the number of DCX-positive cells in the dentate gyrus.
Protocol 3: Analysis of Wnt/β-catenin Signaling Pathway
This protocol is adapted from El-Kadi et al. (2024).[5]
3.1. Tissue Homogenization:
-
Dissect the hippocampus from the brains of treated and control animals.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
3.2. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against β-catenin, Axin-1, APC, TCF, BDNF, p-Erk, and c-Myc overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
3.3. Real-Time PCR for microRNA Analysis:
-
Extract total RNA, including miRNA, from hippocampal tissue using a suitable kit.
-
Synthesize cDNA using a miRNA-specific reverse transcription kit.
-
Perform real-time PCR using specific primers for miR-17-5p and miR-18.
-
Normalize expression levels to a suitable endogenous control (e.g., U6 snRNA).
Mandatory Visualizations
Caption: Experimental workflow for assessing Vilazodone's impact on neurogenesis.
Caption: Postulated signaling pathways of Vilazodone-induced neurogenesis.
References
- 1. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder [dash.harvard.edu]
- 5. Vilazodone Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilazodone Dosage in Preclinical Rodent Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vilazodone (B1662482) in preclinical rodent behavioral assays. The information is designed to assist in optimizing dosage and experimental design to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for vilazodone in common rodent behavioral assays?
A1: The effective dose of vilazodone can vary depending on the specific behavioral assay, rodent species, and administration route. Based on preclinical studies, a general starting point for intraperitoneal (IP) administration in rats for antidepressant-like effects in the Forced Swim Test (FST) is between 1-10 mg/kg, with significant effects observed at 1 mg/kg. For anxiolytic-like effects in rats, doses between 10-40 mg/kg have been used in paradigms like the shock probe test and predator-induced stress models.[1] In mice, IP doses of 1-10 mg/kg have been shown to engage 5-HT1A receptors, and a dose of 10 mg/kg has been used in the Novelty-Suppressed Feeding (NSF) test. Chronic oral administration in mice has been effective at a dose of 100 mg/kg in the feed.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the appropriate route of administration for vilazodone in rodent studies?
A2: Vilazodone can be administered via intraperitoneal (IP) injection or oral gavage. IP injection is common for acute and sub-chronic studies, allowing for rapid absorption and precise dosing.[1][3] Oral gavage is also a viable option, particularly for chronic studies, as it mimics the clinical route of administration. When administered orally, it is important to consider that vilazodone's bioavailability is significantly increased when taken with food.[4][5][6][7]
Q3: What are the key pharmacokinetic parameters of vilazodone in rodents to consider for experimental design?
A3: While specific rodent pharmacokinetic data can be limited, the terminal half-life of vilazodone in humans is approximately 25 hours.[4][5][6] This suggests that a once-daily dosing regimen is appropriate for chronic studies in rodents to maintain steady-state concentrations. Following a 2-day intraperitoneal administration of 5 mg/kg/day in rats, a significant decrease in 5-HT neuronal firing was observed, which returned to baseline by day 14, suggesting 5-HT1A autoreceptor desensitization with chronic treatment.[3]
Q4: Are there any known off-target effects or behavioral side effects of vilazodone in rodents that I should be aware of?
A4: At therapeutic doses, vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[8] Unlike some other serotonergic agents, high doses of vilazodone did not induce symptoms of serotonin syndrome in rats.[8] One study in middle-aged female mice showed that vilazodone reduced depression-like behavior without affecting visuospatial memory.[9] It is always advisable to include a locomotor activity test to control for potential confounding effects of vilazodone on general motor function.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral results | - Inconsistent drug administration- Animal stress- Suboptimal dosage | - Ensure proper and consistent administration technique (IP injection or oral gavage).- Acclimate animals to the testing room and handle them consistently.- Conduct a dose-response study to identify the most effective and reliable dose for your specific assay and animal strain. |
| No significant effect of vilazodone compared to vehicle | - Inappropriate dose- Insufficient treatment duration (for chronic studies)- Low drug bioavailability (oral administration) | - Re-evaluate the dosage based on literature and consider a dose-response study.- For chronic studies, ensure a sufficient treatment period (e.g., at least 14 days) to allow for neuroadaptive changes.[3]- If administering orally, consider co-administration with food to enhance bioavailability.[4][5][6][7] |
| Increased locomotor activity confounding results | - Dose may be too high- Off-target effects | - Include a locomotor activity test (e.g., open field test) as a control to assess the effects of vilazodone on general motor function.- If hyperactivity is observed, consider testing a lower dose. |
| Difficulty dissolving vilazodone for injection | - Poor solubility in aqueous solutions | - Vilazodone HCl is water-soluble. For other forms, consider using a vehicle such as a small amount of DMSO followed by dilution in saline or a suspension in a vehicle like 0.5% carboxymethylcellulose. Always test the vehicle alone as a control group. |
Quantitative Data Summary
Table 1: Vilazodone Dosage in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Reference |
| Forced Swim Test (FST) | Rat | Intraperitoneal (IP) | 1 - 10 mg/kg (significant at 1 mg/kg) | [1] |
| Shock Probe Test | Rat | Intraperitoneal (IP) | 10 - 40 mg/kg | [1] |
| Predator-Induced Stress | Rat | Intraperitoneal (IP) | 20 - 40 mg/kg | [1] |
| Novelty-Suppressed Feeding (NSF) | Mouse | Oral (in feed) | 100 mg/kg | [2] |
| 5-HT1A Receptor Engagement | Mouse | Intraperitoneal (IP) | 1 - 10 mg/kg | |
| Forced Swim Test (FST) | Mouse (middle-aged female) | Oral (in feed) | 100 mg/kg | [9] |
Table 2: Pharmacokinetic Parameters of Vilazodone
| Parameter | Value | Species | Notes | Reference |
| Terminal Half-life | ~25 hours | Human | Suggests once-daily dosing is appropriate for chronic studies. | [4][5][6] |
| Bioavailability (Oral) | Significantly increased with food | Human | Important consideration for oral gavage studies in rodents. | [4][5][6][7] |
Experimental Protocols
Forced Swim Test (FST) - Rat
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical container (40-50 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Vilazodone solution or vehicle.
-
Video recording equipment.
Procedure:
-
Habituation (Day 1): Place each rat in the cylinder for a 15-minute pre-swim session. This increases immobility on the test day.
-
Drug Administration (Day 2): Administer vilazodone (e.g., 1, 3, 10 mg/kg, IP) or vehicle 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rat in the swim cylinder for a 5-minute test session.
-
Data Analysis: Record the session and score the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) - Mouse
Objective: To assess anxiolytic-like activity.
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Vilazodone solution or vehicle.
-
Video tracking software.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer vilazodone (e.g., 1, 3, 10 mg/kg, IP) or vehicle 30 minutes before placing the mouse on the maze.
-
Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.
Novelty-Suppressed Feeding (NSF) Test - Mouse
Objective: To assess anxiolytic- and antidepressant-like activity, particularly with chronic treatment.
Materials:
-
Novel, brightly lit open field arena (e.g., 50x50 cm).
-
A single food pellet (palatable to the mouse).
-
Vilazodone-medicated or control chow.
Procedure:
-
Chronic Drug Administration: House mice with free access to either vilazodone-medicated chow (e.g., 100 mg/kg) or control chow for at least 21 days.
-
Food Deprivation: 24 hours prior to the test, single-house the mice and remove their food. Water should remain available.
-
Test Session: Place a single food pellet in the center of the open field. Place the mouse in a corner of the arena and measure the latency to begin eating the pellet (maximum time of 10-15 minutes).
-
Home Cage Consumption: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite.
-
Data Analysis: A decrease in the latency to eat in the novel environment, without a significant change in home cage consumption, indicates an anxiolytic/antidepressant-like effect.
Visualizations
Caption: A typical experimental workflow for assessing vilazodone's effects.
Caption: A flowchart for troubleshooting common issues in vilazodone experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term administration of the antidepressant vilazodone modulates rat brain monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Antidepressant-Like and Cognitive Effects of Antidepressants with Different Mechanisms of Action in Middle-Aged Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suboptimal Bioavailability of Vilazodone in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the suboptimal bioavailability of vilazodone (B1662482) in animal studies.
Troubleshooting Guide
This guide is designed to help researchers identify and solve specific issues encountered during their experiments with vilazodone.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Food Effect: Vilazodone's absorption is significantly influenced by the presence of food. Fasted animals may exhibit markedly lower and more variable absorption compared to fed animals.[1][2][3] | Standardize feeding protocols. Administer vilazodone with food to mimic clinical conditions and enhance absorption.[4][5][6][7] Ensure consistent timing of dosing relative to feeding across all study animals. |
| Poor Aqueous Solubility: Vilazodone is a BCS Class II drug with low solubility, which can lead to incomplete dissolution and erratic absorption in the gastrointestinal tract.[8][9] | Employ formulation strategies to enhance solubility, such as creating solid dispersions with polymers (e.g., Poloxamer 407) or preparing nanoparticle formulations.[9][10][11] | |
| Low overall drug exposure (low AUC). | First-Pass Metabolism: Vilazodone undergoes extensive hepatic metabolism, primarily by CYP3A4 enzymes, which can significantly reduce the amount of active drug reaching systemic circulation.[4][12] | Consider alternative routes of administration that bypass the liver, such as sublingual administration.[8][13] Co-administration with a CYP3A4 inhibitor could be explored in mechanistic studies, but this would be a confounding factor in efficacy studies. |
| Inadequate Formulation: Using a simple suspension of the pure drug powder may not be sufficient for adequate absorption due to its poor solubility. | Develop advanced formulations like vilazodone-phospholipid mixed micelles or self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption.[14][15][16][17] | |
| Delayed or inconsistent time to maximum concentration (Tmax). | Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can affect the rate of drug absorption. | Standardize the diet and acclimatization period for the animals to minimize physiological variability. The presence of food can also delay Tmax.[1][2][3] |
| Dissolution Rate-Limited Absorption: The time it takes for vilazodone to dissolve in the GI fluids can be a rate-limiting step for its absorption. | Utilize formulations that promote rapid dissolution, such as fast-dissolving tablets or nanocrystal formulations.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of vilazodone often low and variable in our animal studies?
A1: The suboptimal bioavailability of vilazodone in animal models is primarily attributed to two factors: its poor aqueous solubility as a Biopharmaceutics Classification System (BCS) Class II drug, and a significant food effect on its absorption.[8][13] In a fasted state, the drug's dissolution is limited, leading to low and erratic absorption. The presence of food enhances its solubilization and subsequent absorption, leading to higher and more consistent bioavailability.[1][2][3][5][6]
Q2: How significant is the food effect on vilazodone's pharmacokinetics in animals?
A2: The food effect is highly significant. For instance, in a study with dogs, the oral bioavailability of vilazodone in the fasted state was low, at approximately 28.8%.[1][2] When administered with food, the total drug exposure (AUC) was significantly higher, and the time to reach maximum plasma concentration (Tmax) was drastically delayed (from 1.5 hours in fasted dogs to 10 hours in fed dogs).[1][2][3]
Q3: What are the most promising formulation strategies to improve vilazodone's bioavailability?
A3: Several advanced formulation approaches have shown promise in enhancing the oral bioavailability of vilazodone in animal models:
-
Vilazodone-Phospholipid Mixed Micelles: This formulation has been shown to improve bioavailability and reduce the pharmacokinetic variability between fed and fasted states in rabbits.[14]
-
Nanocrystal Formulations: Preparing vilazodone as nanoparticles can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[9][11]
-
Sublingual Tablets: Formulating vilazodone into sublingual tablets using techniques like lyophilized solid dispersions can bypass first-pass metabolism in the liver, potentially increasing systemic bioavailability.[8][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): While specific studies on vilazodone SEDDS in animals are not abundant in the provided results, this is a well-established technique for improving the oral delivery of poorly soluble drugs.[15][16][17][18]
Q4: What are the known metabolic pathways for vilazodone in common laboratory animals?
A4: In rats, vilazodone is metabolized through several pathways, including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation.[19] Vilazodone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4][12] It is important to consider that metabolic pathways and the activity of specific CYP enzymes can differ between species, which may contribute to interspecies variability in pharmacokinetics.
Q5: Are there any specific recommendations for the vehicle to be used for vilazodone administration in preclinical studies?
A5: Given its poor aqueous solubility, using a simple aqueous vehicle is not recommended. For early-stage studies, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) may be used. However, for more definitive studies, it is highly advisable to invest in developing an enabling formulation, such as those mentioned in Q3, to ensure more reliable and clinically relevant drug exposure.
Data Presentation: Pharmacokinetic Parameters of Vilazodone in Animal Studies
Table 1: Effect of Food on Vilazodone Pharmacokinetics in Dogs (Single 40 mg Oral Dose)
| Parameter | Fasted State | Fed State |
| Cmax (ng/mL) | 38.7 ± 4.8 | 39.4 ± 5.6 |
| Tmax (h) | 1.5 | 10 |
| t1/2λz (h) | 1.7 ± 0.2 | 4.6 ± 1.1 |
| Relative Oral Bioavailability (%) | 28.8 ± 6.1 | - |
| Data sourced from Giorgi et al., 2019.[1][2][3] |
Table 2: Pharmacokinetics of Vilazodone Marketed Product vs. Vilazodone-Phospholipid Mixed Micelles (VLZ-PL-MM) in Rabbits
| Formulation | Condition | AUC0-24 (ng.h/mL) |
| Marketed Product | Fasted | 174.96 |
| Fed | 244.24 | |
| VLZ-PL-MM | Fasted | 741.55 |
| Fed | 769.89 | |
| Data sourced from Abdel-Bar et al., 2022.[14] |
Experimental Protocols
1. Preparation of Vilazodone-Phospholipid Mixed Micelles (VLZ-PL-MM)
-
Objective: To prepare a formulation that enhances the solubility and bioavailability of vilazodone.
-
Methodology:
-
A vilazodone-phospholipid complex is first prepared.
-
This complex is then loaded into self-assembled micelles.
-
Two formulations can be optimized using different surfactants, such as Brij 58 and Labrasol, at a 1:3 w/w ratio.
-
The resulting VLZ-PL-MM are characterized for encapsulation efficiency, particle size, and zeta potential.
-
For in vivo studies, the formulation can be administered orally to rabbits.
-
-
Reference: Abdel-Bar et al. (2022). International Journal of Pharmaceutics, 625, 122080.[14]
2. Formulation of Vilazodone Nanocrystals
-
Objective: To increase the dissolution rate of vilazodone by reducing its particle size.
-
Methodology:
-
An evaporative precipitation into aqueous solution method is employed.
-
Vilazodone is dissolved in an organic solvent.
-
This organic solution is then added to an aqueous solution containing stabilizers like Soluplus (a graft copolymer) and polyvinylpyrrolidone (B124986) K-30 (PVP K-30).
-
The organic solvent is evaporated, leading to the precipitation of vilazodone nanoparticles.
-
The nanoparticles are then collected and can be incorporated into fast-dissolving tablets.
-
-
Reference: Jain et al. (2018). Journal of Applied Pharmaceutical Science, 8(05), 038-049.[9][11]
3. Preparation of Vilazodone Sublingual Tablets via Lyophilization
-
Objective: To develop a formulation for sublingual administration to bypass first-pass metabolism.
-
Methodology:
-
A lyophilized solid dispersion of vilazodone is prepared using a carrier like Poloxamer 407.
-
The drug and carrier are dissolved in a suitable solvent, and the solution is then freeze-dried (lyophilized).
-
This solid dispersion, which has enhanced dissolution properties, is then blended with other excipients suitable for direct compression.
-
The final blend is compressed into sublingual tablets.
-
-
Reference: Panda et al. (2018). Research Journal of Pharmacy and Technology, 11(1), 267-274.[8][13]
Visualizations
Caption: A generalized experimental workflow for assessing the bioavailability of vilazodone formulations in animal studies.
Caption: Factors contributing to the suboptimal oral bioavailability of vilazodone.
Caption: Logical relationship between the causes of and solutions for suboptimal vilazodone bioavailability.
References
- 1. Effect of feeding on the pharmacokinetics of vilazodone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Viibryd (Vilazodone): A Guide to Its Use for Depression and Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 8. rjptonline.org [rjptonline.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Vilazodone-phospholipid mixed micelles for enhancing oral bioavailability and reducing pharmacokinetic variability between fed and fasted states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vilazodone Hydrochloride Dissolution Studies
Welcome to the technical support center for Vilazodone (B1662482) hydrochloride dissolution studies. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dissolution of Vilazodone hydrochloride?
A1: The main challenge is its pH-dependent solubility. Vilazodone, a BCS Class II drug, is a weak base with a pKa of 7.1.[1][2] It is poorly soluble in aqueous media, especially at a higher pH, which can lead to incomplete and variable dissolution.[3][4] Its bioavailability can be significantly affected by pH, with studies showing it dissolves well under simulated fed stomach conditions (pH 3.1) but poorly in fasted conditions (0.1 N HCl) and simulated intestinal fluid (pH 6.8).[5]
Q2: What is the FDA-recommended dissolution method for this compound tablets?
A2: The FDA database recommends a specific method for quality control of Vilazodone HCl immediate-release tablets.[6] The key parameters are summarized in the table below.
Q3: How does polymorphism affect this compound dissolution?
A3: this compound exists in multiple polymorphic forms.[1][7] Different crystalline forms can have different solubilities and dissolution rates. Form IV was chosen for the development of the commercial product.[1] It is crucial to ensure consistent polymorphic form throughout development and manufacturing to ensure reproducible dissolution profiles.
Q4: Can excipients in the formulation interfere with the dissolution study?
A4: Yes, common excipients such as lactose, microcrystalline cellulose, and magnesium stearate (B1226849) are used in Vilazodone HCl tablet formulations.[1] While generally inert, they can sometimes influence drug release. For instance, the lubricant magnesium stearate, if used in excess, can form a hydrophobic film around the drug particles, retarding dissolution.
Q5: What analytical techniques are suitable for quantifying Vilazodone in dissolution samples?
A5: Both UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used. UV analysis is often performed around 240-242 nm.[3][8] RP-HPLC methods offer greater specificity and are essential for stability-indicating assays.[8][9]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your dissolution experiments.
Problem 1: Low or Incomplete Dissolution Results
-
Possible Cause: The pH of the dissolution medium is too high, leading to poor solubility.
-
Solution: Vilazodone HCl solubility is significantly higher in acidic conditions. Use a dissolution medium with a pH in the acidic range, such as 0.1% v/v Glacial Acetic Acid solution (pH 3.1) or 0.1 N HCl.[5][6][10] One study showed near-complete drug release (95%) at 75 minutes in a pH 3.1 acetic acid medium.[8]
Problem 2: High Variability Between Replicate Samples (High %RSD)
-
Possible Cause 1: Coning: A mound of undissolved powder may form at the bottom of the vessel, directly below the paddle. This is common with poorly soluble drugs and reduces the effective surface area for dissolution.
-
Solution 1: The FDA-recommended method suggests a paddle speed of 60 RPM.[6] During method development, speeds between 50 and 75 RPM were investigated.[11] Adjusting the paddle speed within a justified range (e.g., from 50 to 75 RPM) can create more appropriate hydrodynamics to lift the particles from the bottom of the vessel. Ensure proper deaeration of the medium before starting the test.
-
Possible Cause 2: Particle Size: The particle size of the active pharmaceutical ingredient (API) can significantly impact dissolution.[4]
-
Solution 2: If working with the API, ensure consistent particle size distribution between batches. Micronization can be employed to increase the surface area and enhance dissolution rates.[4]
Problem 3: Unexpected Changes in Dissolution Profile During Stability Studies
-
Possible Cause: A change in the solid-state form (polymorphic conversion) of this compound may have occurred under the stress conditions of the stability study.
-
Solution: Perform solid-state characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the stability samples to check for any changes in the crystalline form compared to the initial batch.
Data Presentation & Experimental Protocols
Table 1: FDA Recommended Dissolution Method for Vilazodone HCl Tablets
| Parameter | Setting |
| Apparatus | USP Apparatus II (Paddle) |
| Speed | 60 RPM |
| Medium | 0.1% v/v Glacial acetic acid solution |
| pH | 3.1 |
| Volume | 1000 mL |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 10, 15, 20, 30, and 45 minutes |
| (Source: FDA Dissolution Methods Database)[6] |
Table 2: Example Dissolution Data for Vilazodone HCl Tablets
| Time (minutes) | % Drug Dissolved (Mean, n=6) |
| 10 | 75% |
| 15 | 88% |
| 20 | 92% |
| 30 | 96% |
| 45 | 98% |
| (Note: This is illustrative data based on typical profiles for immediate-release tablets under optimized conditions.) |
Detailed Experimental Protocol: Dissolution of Vilazodone HCl Tablets
-
Media Preparation: Prepare the dissolution medium by adding 1 mL of glacial acetic acid to 1000 mL of deionized water (0.1% v/v). Deaerate the medium using an appropriate method (e.g., vacuum filtration, sonication).
-
Apparatus Setup:
-
Set up the USP Apparatus II (Paddle).
-
Fill each vessel with 1000 mL of the prepared dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 60 RPM.
-
-
Sample Introduction: Drop one this compound tablet into each vessel. Start the timer immediately.
-
Sampling:
-
At each specified time point (10, 15, 20, 30, 45 minutes), withdraw a 10 mL aliquot of the sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF syringe filter). Discard the first few mL of the filtrate to avoid adsorptive effects.
-
Note: Do not replace the withdrawn volume.
-
-
Sample Analysis (UV-Vis Method):
-
Prepare a standard solution of Vilazodone HCl of a known concentration in the dissolution medium.
-
Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance (λmax), approximately 241 nm, using the dissolution medium as a blank.[8]
-
Calculate the percentage of drug dissolved at each time point using the standard absorbance and concentration.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in Vilazodone HCl dissolution studies.
Caption: Troubleshooting workflow for Vilazodone HCl dissolution.
Caption: Key factors influencing Vilazodone HCl dissolution.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. WO2015019237A1 - Pharmaceutical composition of vilazodone - Google Patents [patents.google.com]
- 5. US20200276191A1 - Vilazodone inclusion complexes, compositions and preparation thereof - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US20140303185A1 - Novel polymorphs of this compound - Google Patents [patents.google.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. rjptonline.org [rjptonline.org]
- 10. japsonline.com [japsonline.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting inconsistent behavioral effects of Vilazodone in research
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of using vilazodone (B1662482) in behavioral research. Given its dual mechanism as a serotonin (B10506) partial agonist and reuptake inhibitor (SPARI), vilazodone can produce nuanced and sometimes inconsistent effects.[1][2] This guide provides structured answers to common challenges, detailed experimental protocols, and visualizations to clarify its mechanism and experimental workflows.
Troubleshooting Guide: Inconsistent Behavioral Effects
Question: Why am I seeing variable or inconsistent results in my vilazodone-treated animal groups?
Answer: Inconsistent behavioral outcomes with vilazodone can stem from several factors related to its unique pharmacology, experimental design, and animal-specific variables. Vilazodone's dual action—inhibiting the serotonin transporter (SERT) like an SSRI and acting as a partial agonist at 5-HT1A receptors—creates a complex pharmacological profile.[3][4] This can lead to dose- and time-dependent effects that may differ from traditional SSRIs.[5]
Below is a table summarizing potential causes for inconsistent effects and corresponding solutions.
| Potential Problem | Likely Cause(s) | Recommended Solution(s) & Key Considerations |
| Biphasic or No Dose-Response | Vilazodone's 5-HT1A partial agonism can have different effects at presynaptic autoreceptors versus postsynaptic receptors, leading to a non-linear dose-response. At low doses, anxiolytic effects might be more prominent, while at higher doses, classic antidepressant-like effects may emerge or be confounded by other behaviors.[6] | Conduct a thorough dose-response study using a wide range of doses (e.g., in rodents, 1, 3, 10, and up to 40 mg/kg).[7][8] Measure multiple behavioral endpoints to capture both anxiolytic and antidepressant-like activities. |
| Lack of Effect in Acute Dosing Paradigms | While the dual mechanism is hypothesized to produce a faster onset of action, significant behavioral changes, particularly in depression models, often still require chronic administration (14-28 days) to allow for neuroadaptive changes, such as 5-HT1A receptor desensitization.[4][6] | Implement a chronic dosing schedule (at least 14 days).[8] Consider including sub-chronic time points (e.g., day 7 or 8) to investigate the rapid-onset hypothesis.[6] |
| Contradictory Results Between Assays | Vilazodone may show efficacy in some behavioral tests but not others. For example, preclinical studies have shown anxiolytic effects in the predator-induced stress test but not always in the elevated plus maze (EPM).[7] This could be due to the different neurobiological circuits underlying these behaviors. | Use a battery of behavioral tests to get a comprehensive profile. For depression, combine the Forced Swim Test (FST) with the Novelty-Suppressed Feeding (NSF) test. For anxiety, use the EPM along with a light/dark box or open field test.[7][9][10] |
| High Inter-Individual Variability | Genetic differences in animal strains can lead to varied responses.[6] Furthermore, vilazodone's metabolism, primarily via CYP3A4, and its high protein binding (96-99%) can lead to variable bioavailability and brain exposure.[1][7] | Use a genetically homogeneous, inbred animal strain. Ensure consistent administration with food, as this can increase bioavailability by up to 50%.[1] If feasible, measure plasma or brain concentrations of vilazododone to correlate with behavioral outcomes. |
| Unexpected Behavioral Side Effects | Common side effects like diarrhea, nausea, and initial agitation or insomnia are reported in clinical use and may manifest in animal models as altered locomotion, gastrointestinal distress, or changes in home-cage activity, confounding the results of behavioral assays.[11][12] | Habituate animals thoroughly to handling and injection procedures. Monitor for signs of gastrointestinal distress or hyperactivity. Include a locomotor activity test to ensure that effects in the FST or other assays are not due to generalized changes in motor function.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of vilazodone and how does it differ from traditional SSRIs? A1: Vilazodone has a dual mechanism of action. It inhibits the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, similar to traditional SSRIs.[3] Concurrently, it acts as a partial agonist at the 5-HT1A receptor.[2] This partial agonism at presynaptic 5-HT1A autoreceptors is theorized to accelerate their desensitization, potentially leading to a faster onset of antidepressant effects compared to SSRIs alone, which rely solely on the gradual buildup of serotonin to achieve this.[4][14]
Diagram of Vilazodone's dual mechanism of action.
Caption: Vilazodone's dual action on SERT and 5-HT1A receptors.
Q2: How long should I administer vilazodone before expecting to see antidepressant-like effects in rodents? A2: While some anxiolytic-like effects may be observed acutely, robust antidepressant-like effects in models like the Forced Swim Test or Novelty-Suppressed Feeding paradigm typically require chronic administration.[6] A treatment duration of 14 to 28 days is recommended to allow for the neuroadaptive changes thought to underlie its therapeutic effects.[6][8]
Q3: Are there specific animal strains that are better responders to vilazodone? A3: Responsiveness can be strain-dependent. For example, studies using the Novelty-Suppressed Feeding paradigm have shown that different mouse strains (e.g., BALB/cJ, C57BL/6J) exhibit distinct response patterns and timelines to both vilazodone and traditional SSRIs like fluoxetine.[6] It is crucial to select a single, well-characterized strain for your experiments and to consult literature for any known differences in serotonergic system function or drug metabolism for that strain.
Q4: Can I reuse animals in behavioral tests like the Elevated Plus Maze (EPM) after vilazodone treatment? A4: Re-testing in assays like the EPM is generally discouraged due to the "one-trial tolerance" phenomenon, where prior exposure to the maze significantly alters behavior in subsequent trials, masking potential drug effects.[15] If a repeated-measures design is essential, a long washout period (e.g., 28 days) and a change in the testing environment may be necessary to mitigate these confounding effects.[15]
Logical workflow for troubleshooting inconsistent research data.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. droracle.ai [droracle.ai]
- 4. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elevated plus maze protocol [protocols.io]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Impact of food on Vilazodone bioavailability in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on vilazodone (B1662482) bioavailability in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of food on the bioavailability of vilazodone?
A1: Food significantly increases the bioavailability of vilazodone. Administration of vilazodone with food is necessary to ensure adequate plasma concentrations and therapeutic effectiveness.[1][2][3] Taking vilazodone in a fasted state can result in subtherapeutic drug exposure.[4] The absolute bioavailability of vilazodone is 72% when taken with food.[5]
Q2: How do different types of meals affect the pharmacokinetics of vilazodone?
A2: Both high-fat and light meals increase the systemic exposure to vilazodone compared to a fasted state. A high-fat meal generally produces a greater increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) than a light meal.[5]
Q3: Are there specific recommendations for patients regarding vilazodone administration with food?
A3: Yes, it is recommended that patients take vilazodone with food.[5][6] Taking vilazodone on an empty stomach may lead to inadequate blood levels and reduced effectiveness of the medication.[7]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of vilazodone under fed and fasted conditions.
Table 1: Impact of Food on Vilazodone Pharmacokinetic Parameters
| Condition | Cmax (% Increase) | AUC (% Increase) |
| High-Fat Meal | ~147% - 160% | ~64% - 85% |
| Light Meal | Not specified | ~64% - 85% |
Data compiled from multiple sources.[5]
Table 2: Vilazodone Pharmacokinetic Parameters at Steady State (40 mg once daily, Fed)
| Parameter | Mean Value |
| Cmax | 156 ng/mL |
| AUC (0-24 hr) | 1,645 ng·hr/mL |
Data from studies where vilazodone was administered with food.[5]
Experimental Protocols
Representative Protocol for a Vilazodone Food-Effect Bioavailability Study
This protocol is a representative example based on FDA guidelines and published data on vilazodone.
1. Study Design:
-
Type: Single-dose, open-label, randomized, two-period, two-sequence crossover study.
-
Washout Period: A sufficient washout period should be implemented between treatment periods.
-
Subjects: Healthy adult male and female volunteers.
2. Treatment Arms:
-
Test (Fed): Administration of a single oral dose of vilazodone with a standardized high-fat, high-calorie meal.
-
Reference (Fasted): Administration of a single oral dose of vilazodone after an overnight fast of at least 10 hours.
3. Meal Composition (Fed Arm):
-
High-Fat Meal: An FDA-standard high-fat, high-calorie meal consisting of approximately 800-1000 calories, with 50-65% of calories from fat, ~25% from carbohydrates, and ~15% from protein.[8]
-
Administration: Subjects should start the meal 30 minutes prior to drug administration and consume it within 30 minutes.
4. Dosing and Sample Collection:
-
Dose: A single oral dose of vilazodone (e.g., 40 mg).
-
Blood Sampling: Venous blood samples should be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Processing: Plasma should be separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
5. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of vilazodone in plasma.
-
Sample Preparation: Liquid-liquid extraction or protein precipitation are common methods for extracting vilazodone from plasma.[9][10][11]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., vilazodone-d8) should be used.[9]
6. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters should be calculated using non-compartmental methods:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Terminal elimination half-life (t1/2).
-
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax (fed vs. fasted) should be calculated to assess the food effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in pharmacokinetic data within a treatment group. | - Non-adherence to fasting/feeding protocols.- Individual differences in gastric emptying or metabolism.- Inconsistent meal consumption. | - Reinforce protocol adherence with study subjects.- Ensure consistent timing of meals and drug administration.- Document any deviations from the protocol. |
| Lower than expected vilazodone concentrations in the fed arm. | - Vomiting or regurgitation after dosing.- Errors in dose administration.- Issues with the bioanalytical assay. | - Note the time of any vomiting; if within 7 hours, absorption may be reduced by ~25%.[5]- Verify dosing records.- Re-evaluate the bioanalytical method's performance with quality control samples. |
| Inconsistent results from the bioanalytical assay. | - Matrix effects from plasma samples.- Instability of vilazodone in stored samples.- Improper sample handling and preparation. | - Validate the assay for matrix effects using multiple sources of blank plasma.- Conduct stability studies of vilazodone under storage and processing conditions.- Ensure consistent sample handling procedures. |
| Delayed Tmax in the fed state. | - Delayed gastric emptying caused by the high-fat meal. | - This is an expected physiological effect and should be documented in the pharmacokinetic analysis. |
Visualizations
Caption: Experimental workflow for a two-way crossover food effect study on vilazodone.
References
- 1. fda.gov [fda.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Variability in Rodent Strain Response to Vilazodone Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential variability in rodent strain responses to Vilazodone (B1662482) treatment.
Frequently Asked Questions (FAQs)
Q1: What is Vilazodone and what is its mechanism of action?
Vilazodone is an antidepressant medication used to treat major depressive disorder.[1][2] It functions as a serotonin (B10506) partial agonist and reuptake inhibitor (SPARI).[1] This dual mechanism involves the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, and partial agonism of the 5-HT1A receptor.[1][3]
Q2: Are there known differences in how different rodent strains respond to Vilazodone?
Q3: What are the common rodent strains used in Vilazodone research?
Based on published preclinical studies, commonly used rodent strains for Vilazodone research include:
Q4: How does food intake affect Vilazodone's bioavailability?
Food intake significantly increases the bioavailability of Vilazodone. Administration of Vilazodone in a fasted state can result in lower plasma concentrations compared to administration with food. Therefore, to ensure consistent drug exposure, it is critical to standardize feeding conditions in preclinical studies.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral outcomes in response to Vilazodone treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Rodent Strain Variability | - Strain Selection: Carefully consider the known behavioral and metabolic characteristics of the chosen strain. For example, BALB/c mice are known to be more anxious than C57BL/6 mice, which could influence baseline performance in anxiety-related behavioral tests.[6][11] - Consistency: Use the same rodent strain from the same vendor throughout a study to minimize genetic drift and variability in the gut microbiome, which can also influence drug metabolism. |
| Inconsistent Drug Administration | - Route and Vehicle: Ensure consistent route of administration (e.g., oral gavage, intraperitoneal injection) and use the same vehicle for all animals (including controls). - Dosing Time: Administer Vilazodone at the same time each day to account for circadian variations in metabolism and behavior. |
| Variable Drug Exposure | - Food Administration: As food significantly impacts Vilazodone's bioavailability, ensure that the drug is consistently administered with or without food across all experimental groups. - Pharmacokinetic Analysis: If feasible, conduct satellite pharmacokinetic studies to determine the Cmax, Tmax, and AUC of Vilazodone in the specific strain being used. This will help confirm that the desired drug exposure is being achieved. |
| Sub-optimal Behavioral Testing | - Habituation: Properly habituate animals to the testing environment to reduce stress-induced variability. - Standardized Protocols: Strictly adhere to standardized protocols for all behavioral assays. See the "Experimental Protocols" section for detailed methodologies. - Blinding: Ensure that experimenters are blinded to the treatment groups during behavioral testing and data analysis to prevent bias. |
Issue 2: High variability in pharmacokinetic parameters (Cmax, Tmax, AUC) of Vilazodone.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Differences in Metabolism | - CYP Enzyme Activity: Be aware of known strain differences in CYP450 enzyme activity. For instance, Wistar rats have been reported to have different hepatic CYP1A and CYP3A expression compared to Sprague-Dawley rats. Since Vilazodone is a CYP3A4 substrate, these differences can lead to altered metabolism and clearance. - Strain-Specific Data: If available, consult literature for any reported pharmacokinetic data for Vilazodone in the specific strain being used. If not available, consider conducting a pilot pharmacokinetic study. |
| Inconsistent Food Intake | - Controlled Feeding: Implement a controlled feeding schedule to ensure all animals have similar access to food relative to the time of drug administration. |
| Technical Errors in Blood Sampling | - Consistent Sampling Times: Adhere to a strict and consistent blood sampling schedule for all animals. - Proper Sample Handling: Ensure proper handling and storage of blood samples to prevent degradation of the analyte. |
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
-
Apparatus: A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
On the first day (pre-test session), place each animal in the cylinder for 15 minutes.
-
24 hours later (test session), administer Vilazodone or vehicle at the desired time point before the test.
-
Place the animal in the cylinder for a 5-6 minute test session.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the Vilazodone-treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety- and antidepressant-like behavior by measuring the latency to eat a palatable food pellet in a novel and mildly stressful environment.
-
Apparatus: A brightly lit open-field arena (e.g., 50x50 cm) with a single food pellet placed on a white paper in the center.
-
Procedure:
-
Food deprive the animals for 18-24 hours prior to the test, with free access to water.
-
Administer Vilazodone or vehicle chronically for a predetermined period (e.g., 14-21 days).
-
On the test day, place the animal in a corner of the open field.
-
Record the latency to begin eating the food pellet (defined as the animal biting the pellet). The test is typically run for a maximum of 10-15 minutes.
-
Immediately after the test, transfer the animal to its home cage and measure the amount of food consumed in a 5-minute period to control for appetite.
-
-
Data Analysis: Compare the latency to eat between the treated and control groups. A significant decrease in the latency to eat suggests anxiolytic or antidepressant-like effects.
Social Interaction Test
This test evaluates social withdrawal and anxiety-like behavior by measuring the time an animal spends interacting with an unfamiliar conspecific.
-
Apparatus: A neutral, well-lit arena.
-
Procedure:
-
Habituate the test animal to the arena for a set period (e.g., 10 minutes) on the day before the test.
-
On the test day, administer Vilazodone or vehicle.
-
Place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal.
-
Record the total duration of active social behaviors (e.g., sniffing, grooming, following) over a 10-15 minute session.
-
-
Data Analysis: Compare the total duration of social interaction between the treated and control groups. An increase in social interaction time suggests anxiolytic or pro-social effects.
Visualizations
Caption: Vilazodone's dual mechanism of action at the serotonin synapse.
Caption: General experimental workflow for assessing Vilazodone's effects.
Caption: Decision tree for troubleshooting variability in Vilazodone studies.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validity Assessment of 5 Day Repeated Forced-Swim Stress to Model Human Depression in Young-Adult C57BL/6J and BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of physiological and behavioral responses to chronic restraint stress between C57BL/6J and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validity Assessment of 5 Day Repeated Forced-Swim Stress to Model Human Depression in Young-Adult C57BL/6J and BALB/cJ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-term administration of the antidepressant vilazodone modulates rat brain monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Refinement of analytical methods for Vilazodone metabolite identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the refinement of analytical methods for Vilazodone (B1662482) metabolite identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Vilazodone?
Vilazodone is extensively metabolized in the liver. The primary metabolic pathways include hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation.[1][2] The main cytochrome P450 (CYP) isoenzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3][4][5] Non-CYP450 pathways, potentially involving carboxylesterase, also play a role.[4]
Q2: Which analytical techniques are most suitable for identifying Vilazodone metabolites?
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF/MS/MS) is a highly effective technique for the identification and structural characterization of Vilazodone metabolites.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a widely used, sensitive, and rapid method for the quantification of Vilazodone and its metabolites in biological matrices.[6][7]
Q3: What are some of the known metabolites of Vilazodone?
Several metabolites of Vilazodone have been identified. In human urine, two of the main metabolites are designated as M10 (a carboxylic acid derivative) and M17 (the butyric acid of the indole (B1671886) fragment from N-dealkylation).[8] Another identified metabolite is M13 (6-hydroxyvilazodone), which can be further modified by glucuronidation or sulfation.[8] A study in rats identified a total of 12 metabolites (M1-M12) in in-vivo and in-vitro matrices.[1][2]
Q4: What sample preparation techniques are recommended for Vilazodone metabolite analysis?
Commonly used sample preparation techniques include:
-
Protein Precipitation: This method is often used for plasma samples, with acetonitrile (B52724) being a common precipitating agent.[9][10]
-
Liquid-Liquid Extraction (LLE): Diethyl ether is a solvent that has been successfully used for the extraction of Vilazodone from plasma.[6][7]
-
Solid-Phase Extraction (SPE): This technique can be used following protein precipitation to further clean up the sample.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape in LC Analysis (Broad Peaks, Tailing, or Fronting)
-
Potential Cause: Suboptimal mobile phase composition or pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. An isocratic mobile phase of acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) has been shown to be effective.[11]
-
Optimize pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Vilazodone. Using a buffer, such as 10mM ammonium acetate with the pH adjusted to 5.0 with formic acid, can improve peak symmetry.[12]
-
Consider Different Columns: If peak shape issues persist, trying a different column chemistry, such as a CSH Phenyl-Hexyl column, may provide better separation and peak shape.[12] HILIC (Hydrophilic Interaction Chromatography) could be another alternative for polar metabolites.[13]
-
Check for Extra-Column Effects: Fronting can be caused by issues like dead volume in the system or bad connections.[14] Ensure all fittings are secure and tubing is cut cleanly.
-
Issue 2: Low Sensitivity or Inconsistent Results in MS Detection
-
Potential Cause: Ion suppression or matrix effects from the biological sample.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering endogenous components. This could involve switching from protein precipitation to a more rigorous method like LLE or SPE.[15]
-
Optimize Chromatographic Separation: Ensure that Vilazodone and its metabolites are chromatographically separated from the bulk of the matrix components to minimize co-elution and subsequent ion suppression.[15]
-
Use an Internal Standard: Employ a suitable internal standard (e.g., escitalopram (B1671245) or a deuterated version of Vilazodone like Vilazodone-d8) to compensate for variations in extraction recovery and matrix effects.[6][7][16]
-
Optimize MS Parameters: Fine-tune the mass spectrometer settings, including desolvation gas flow and temperature, source temperature, cone voltage, and collision energy, to maximize the signal for Vilazodone and its metabolites.[6][7]
-
Issue 3: Difficulty in Identifying and Characterizing Unknown Metabolites
-
Potential Cause: Low abundance of metabolites or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like QTOF-MS provide high mass accuracy, which aids in determining the elemental composition of metabolites and their fragments, facilitating structural elucidation.[17]
-
Employ Different Fragmentation Techniques: If using tandem MS, experiment with different collision energies to generate a range of fragment ions, which can provide more structural information.
-
Perform In Vitro Metabolism Studies: Incubating Vilazodone with human or rat liver microsomes can help generate metabolites in a cleaner matrix, making their initial identification easier.[1][2]
-
Use In Silico Prediction Tools: Software can predict potential sites of metabolism on the parent drug, giving you an idea of what mass shifts to look for.
-
Data Presentation
Table 1: Summary of LC-MS/MS Parameters for Vilazodone Analysis
| Parameter | Method 1[2] | Method 2[6][7] | Method 3[11] |
| LC Column | Agela C18 | Acquity UPLC BEH shield RP C18 | Not Specified |
| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (35:65:0.1, v/v/v) | Methanol (B129727): Water (75:25, v/v) for UV; Acetonitrile: 10mM Ammonium Acetate (80:20, v/v) for MS | Acetonitrile: 10mM Ammonium Acetate (80:20, v/v) |
| Flow Rate | 0.25 mL/min | 1 mL/min (UV); 0.3 mL/min (MS) | 0.3 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | 442.4 → 155.3 | 442.21 → 155.23 | 442.19 > 154.99 |
| Internal Standard | Escitalopram | Escitalopram | Not Specified |
| Linearity Range | 1.0-100 ng/mL | 1-200 ng/mL | 0.40–500 ng/mL |
| Recovery | Not Specified | 79.1% - 83.1% | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Vilazodone in Human Liver Microsomes (HLM)
This protocol is adapted from the methodology described in studies on Vilazodone metabolism.[1][2]
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and Vilazodone (dissolved in a small amount of organic solvent like methanol or DMSO, final concentration, e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add NADPH (final concentration, e.g., 1 mM) to start the metabolic reaction.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
(Optional) Further clean up the sample using solid-phase extraction.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system for analysis.
-
Protocol 2: Extraction of Vilazodone and Metabolites from Plasma using LLE
This protocol is based on the liquid-liquid extraction procedure detailed for Vilazodone analysis.[6][7]
-
Sample Preparation:
-
To 500 µL of plasma sample in a centrifuge tube, add the internal standard solution.
-
-
Extraction:
-
Add 5 mL of diethyl ether to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm at 4°C for 5 minutes.
-
-
Sample Collection:
-
Carefully collect 3.5 mL of the upper organic layer (supernatant) and transfer it to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Vilazodone metabolic pathways.
Caption: Workflow for metabolite identification.
Caption: Troubleshooting decision tree.
References
- 1. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Problem with LC analysis of Vilazodone - Chromatography Forum [chromforum.org]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh‐performance liquid ch… [ouci.dntb.gov.ua]
- 17. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilazodone-Induced Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects during preclinical studies with vilazodone (B1662482) in animal models. The information is intended for an audience of scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with vilazodone in animal models?
A1: Similar to clinical observations in humans, the most anticipated gastrointestinal side effects of vilazodone in animal models such as rodents include diarrhea, nausea (often inferred from pica behavior), and potential changes in gastric motility.[1][2][3] Vilazodone's dual mechanism of action, as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, is thought to contribute to these effects by modulating serotonin levels and receptor activity in the enteric nervous system.[4][5][6]
Q2: What is the underlying mechanism for vilazodone-induced gastrointestinal side effects?
A2: Vilazodone increases serotonin (5-HT) availability in the gut by blocking the serotonin transporter (SERT) on enterochromaffin cells and enteric neurons. This elevated 5-HT can stimulate various 5-HT receptors in the gastrointestinal tract, such as 5-HT3 and 5-HT4 receptors, which are known to influence motility, secretion, and visceral sensitivity.[7] Additionally, vilazodone's partial agonism at 5-HT1A receptors, which are also present in the gut, may contribute to the overall gastrointestinal effects, although this is less well-characterized than its central effects.[5][8]
Q3: Are there any established strategies to mitigate these gastrointestinal side effects in animal models?
A3: Currently, there is a lack of published studies specifically detailing mitigation strategies for vilazodone-induced GI side effects in animal models. However, based on the known mechanisms of SSRI-induced GI intolerance, several theoretical strategies can be explored. These include a gradual dose-escalation protocol to allow for adaptation, co-administration with a 5-HT3 receptor antagonist, and the investigation of novel formulations designed for controlled release.
Q4: How can I assess the severity of nausea in my animal model?
A4: In species that do not vomit, such as rats, nausea can be indirectly assessed using a "pica" model. This involves measuring the consumption of non-nutritive substances like kaolin (B608303) clay. An increase in kaolin consumption is considered a surrogate marker for nausea and emesis-like responses.
Troubleshooting Guides
Issue: High incidence of diarrhea in vilazodone-treated animals.
| Potential Cause | Troubleshooting Step |
| Rapid increase in vilazodone dosage. | Implement a gradual dose-escalation protocol. Start with a low dose and increase it incrementally over several days to allow the gastrointestinal system to adapt. |
| High local concentration of vilazodone in the gut. | If using a simple suspension for oral gavage, consider formulating vilazodone in a vehicle that allows for more controlled release. |
| Excessive stimulation of pro-secretory and pro-kinetic serotonin receptors. | As an exploratory measure, consider co-administration with a peripherally-acting antidiarrheal agent. However, be cautious as this may mask the direct effects of vilazodone. |
Issue: Signs of nausea (pica) observed in vilazodone-treated animals.
| Potential Cause | Troubleshooting Step |
| Stimulation of central and peripheral 5-HT3 receptors. | Consider co-administration with a 5-HT3 receptor antagonist (e.g., ondansetron). This has been shown to be effective in mitigating nausea and vomiting induced by other serotonergic agents. |
| General malaise due to high drug exposure. | Ensure that the administered dose is within a therapeutically relevant and well-tolerated range for the specific animal model. Review literature for appropriate dosing regimens. |
| Unpalatable vehicle or formulation. | Conduct a vehicle preference test to ensure that the observed effects are not due to the administration vehicle itself. |
Quantitative Data Summary
Disclaimer: The following table presents hypothetical data to illustrate how quantitative results on mitigation strategies could be presented. Currently, there is no published data specifically on the mitigation of vilazodone-induced gastrointestinal side effects in animal models.
Table 1: Hypothetical Efficacy of a 5-HT3 Antagonist in Mitigating Vilazodone-Induced Pica in Rats
| Treatment Group | N | Mean Kaolin Intake (g) ± SEM | % Reduction in Pica vs. Vilazodone Alone |
| Vehicle Control | 10 | 0.5 ± 0.1 | - |
| Vilazodone (10 mg/kg) | 10 | 5.2 ± 0.8 | - |
| Vilazodone (10 mg/kg) + Ondansetron (1 mg/kg) | 10 | 1.8 ± 0.4 | 65.4% |
Experimental Protocols
Protocol 1: Assessment of Vilazodone-Induced Pica (Nausea) in Rats
-
Acclimation: Individually house male Wistar rats for at least one week before the experiment. Provide ad libitum access to standard chow, water, and a pre-weighed amount of kaolin clay in a separate food hopper.
-
Baseline Measurement: For 3 consecutive days, measure the daily consumption of kaolin to establish a baseline for each animal.
-
Drug Administration: On the test day, administer vilazodone (e.g., 10 mg/kg, p.o.) or vehicle. For mitigation studies, a 5-HT3 antagonist (e.g., ondansetron, 1 mg/kg, i.p.) can be administered 30 minutes prior to vilazodone.
-
Data Collection: Immediately after drug administration, return the animals to their cages with a pre-weighed amount of kaolin. Measure kaolin consumption at 2, 4, 6, and 24 hours post-administration.
-
Analysis: Compare the amount of kaolin consumed by the different treatment groups to the vehicle control group. A significant increase in kaolin consumption in the vilazodone group is indicative of pica.
Protocol 2: Measurement of Gastrointestinal Transit Time in Vilazodone-Treated Mice
-
Fasting: Fast adult male C57BL/6 mice for 4 hours with free access to water.
-
Drug Administration: Administer vilazodone (e.g., 10 mg/kg, p.o.) or vehicle.
-
Marker Administration: 30 minutes after drug administration, orally administer a non-absorbable marker (e.g., 0.1 mL of 6% carmine (B74029) red in 0.5% methylcellulose).
-
Observation: Place each mouse in a clean cage with a white paper lining for easy observation of fecal pellets. Monitor the time to the first appearance of a red-colored fecal pellet.
-
Analysis: The time from the administration of the carmine red marker to the appearance of the first red pellet is recorded as the whole gut transit time. Compare the transit times between different treatment groups.
Visualizations
Caption: Proposed signaling pathway for vilazodone-induced GI side effects.
Caption: Experimental workflow for the vilazodone-induced pica assay.
References
- 1. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Psychotropics, Antidepressants, and Visceral Analgesics in Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term administration of the antidepressant vilazodone modulates rat brain monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Precision Quantification of Vilazodone in Complex Biological Matrices
Welcome to the technical support center for the accurate quantification of Vilazodone (B1662482). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the bioanalysis of Vilazodone in complex biological matrices such as plasma and serum.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to improve the precision and accuracy of Vilazodone quantification.
Issue 1: Low or Inconsistent Analyte Recovery
-
Question: My extraction recovery for Vilazodone is below the acceptable range (<80%) or is highly variable between samples. What are the possible causes and how can I improve it?
-
Answer: Low or inconsistent recovery can be attributed to several factors in the sample preparation process. Here are some troubleshooting steps:
-
Extraction Method: Protein precipitation is a simpler method but may yield lower recovery for Vilazodone compared to liquid-liquid extraction (LLE)[1]. If you are using protein precipitation, consider switching to an LLE protocol.
-
LLE Solvent System: The choice of organic solvent in LLE is critical. Diethyl ether has been shown to provide good recovery for Vilazodone[1]. A mixture of diethyl ether and ethyl acetate (B1210297) (e.g., 7:3 v/v) has also been reported to yield high recovery (around 83%)[2]. Experiment with different solvent systems and ratios to optimize extraction efficiency.
-
pH of the Aqueous Phase: The pH of the plasma or serum sample can influence the extraction efficiency of Vilazodone. Ensure the pH is optimized to keep Vilazodone in its non-ionized form, which is more soluble in organic solvents. The addition of a small amount of concentrated ammonia (B1221849) solution before extraction has been used in some protocols[1].
-
Vortexing and Centrifugation: Ensure adequate mixing during the extraction by vortexing for a sufficient amount of time (e.g., 1 minute)[1]. Proper phase separation is also crucial; centrifuge at an appropriate speed and duration (e.g., 5,000 rpm for 5 minutes) to achieve a clean separation of the organic and aqueous layers[1].
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure the sample is not overheated, which could lead to degradation of the analyte. The reconstitution solvent should be compatible with the mobile phase to ensure complete dissolution of the extracted analyte.
-
Issue 2: Significant Matrix Effect Observed
-
Question: I am observing a significant matrix effect (ion suppression or enhancement) in my LC-MS/MS analysis of Vilazodone. How can I mitigate this?
-
Answer: The matrix effect is a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte[3]. Here are strategies to minimize it:
-
Chromatographic Separation: Optimize your chromatographic conditions to separate Vilazodone from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A longer run time might be necessary to achieve adequate separation.
-
Sample Preparation: A more rigorous sample clean-up procedure can help remove interfering substances. LLE is generally more effective at reducing matrix effects compared to protein precipitation[1].
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., Vilazodone-d8) is the most effective way to compensate for matrix effects[4]. If a labeled IS is not available, a structural analog that co-elutes with the analyte and experiences similar matrix effects can be used. Escitalopram and Risperidone have been successfully used as internal standards for Vilazodone quantification[1][5][6].
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Vilazodone remains above the lower limit of quantification (LLOQ).
-
Issue 3: Poor Peak Shape or Tailing
-
Question: The chromatographic peak for Vilazodone is showing significant tailing or is not symmetrical. What could be the cause and how can I improve it?
-
Answer: Poor peak shape can affect the accuracy and precision of quantification. Consider the following:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Vilazodone and its interaction with the stationary phase. Adjusting the pH with additives like formic acid or ammonium (B1175870) acetate can improve peak shape[5]. For example, a mobile phase of acetonitrile (B52724) and 5mM ammonium acetate with 0.1% formic acid has been used successfully[5].
-
Column Contamination: Contamination of the analytical column with matrix components can lead to peak tailing. Implement a column washing step after each run or periodically flush the column with a strong solvent.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Ensure the injected amount is within the linear range of the method.
-
Column Degradation: The analytical column may degrade over time. If other troubleshooting steps fail, try replacing the column with a new one.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable Lower Limit of Quantification (LLOQ) for Vilazodone in plasma?
A1: The LLOQ for Vilazodone in plasma can vary depending on the analytical method and instrumentation used. Reported LLOQs for LC-MS/MS methods range from 0.300 ng/mL to 1 ng/mL[1][4][6]. An LLOQ of 1 ng/mL is generally considered sufficient for pharmacokinetic studies[1].
Q2: What are the recommended stability conditions for Vilazodone in plasma samples?
A2: Vilazodone has been shown to be stable in plasma under various storage conditions. It is stable for at least 8 hours at room temperature (bench-top stability) and for at least 30 days when stored at -80°C (long-term stability)[6]. It is also stable through at least three freeze-thaw cycles[6].
Q3: Which sample preparation technique is better for Vilazodone quantification: protein precipitation or liquid-liquid extraction?
A3: Both protein precipitation and liquid-liquid extraction (LLE) can be used for Vilazodone quantification. However, LLE generally provides higher recovery and a cleaner extract, which helps in minimizing matrix effects[1]. Protein precipitation is a simpler and faster technique but may result in lower recovery and more significant matrix effects[1]. The choice of method depends on the specific requirements of the assay, such as the desired sensitivity and the complexity of the matrix.
Q4: What are the common mass transitions (MRM) for Vilazodone and a suitable internal standard?
A4: For Vilazodone, a common multiple reaction monitoring (MRM) transition in positive ion mode is m/z 442.21 → 155.23[1]. For a commonly used internal standard, Escitalopram, the transition is m/z 325.14 → 109.2[1]. Another reported transition for Vilazodone is m/z 442.4 → 155.3[5].
Quantitative Data Summary
The following tables summarize key quantitative data from validated bioanalytical methods for Vilazodone.
Table 1: Linearity and Quantification Limits
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| UPLC-MS/MS | Human Plasma | 1 - 200 | 1 | 200 | [1] |
| UHPLC-MS/MS | Plasma | 0.40 - 500 | 0.40 | 500 | [6] |
| LC-MS/MS | Rat Plasma | 1.0 - 100 | 1.0 | 100 | [5] |
| UPLC-MS/MS | Human Plasma | 0.300 - 300 | 0.300 | 300 | [4] |
Table 2: Extraction Recovery and Matrix Effect
| Method | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| UPLC-MS/MS (LLE) | Human Plasma | 79.1 - 83.1 | 96.7 - 98.9 | [1] |
| HPLC-FL (LLE) | Rabbit Plasma | ~83 | Not Reported | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: UPLC-MS/MS Method for Vilazodone in Human Plasma[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of internal standard solution (Escitalopram, 100 ng/mL).
-
Add 50 µL of concentrated ammonia solution.
-
Add 5 mL of diethyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
Transfer 3.5 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness at 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH shield RP C18 (1.7 µm, 2.1 × 150 mm).
-
Mobile Phase: Methanol–0.2% formic acid (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Vilazodone: m/z 442.21 → 155.23
-
Escitalopram (IS): m/z 325.14 → 109.2
-
-
Cone Voltage: 30 V for Vilazodone, 35 V for IS.
-
Collision Energy: 35 V for Vilazodone, 50 V for IS.
-
Visualizations
Caption: Experimental workflow for Vilazodone quantification.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Vilazodone's dual mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. thescipub.com [thescipub.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Adjusting for CYP3A4 metabolism in in vitro studies of Vilazodone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro metabolism of Vilazodone (B1662482), with a specific focus on its interaction with the CYP3A4 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for Vilazodone metabolism?
A1: In vitro studies using human liver microsomes have demonstrated that Vilazodone is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Minor contributions to its metabolism are made by CYP2C19 and CYP2D6.[1][3][4]
Q2: What is the effect of CYP3A4 inhibitors on Vilazodone metabolism in vitro?
A2: Co-incubation with strong CYP3A4 inhibitors, such as ketoconazole, significantly reduces the metabolism of Vilazodone. This leads to an increase in Vilazodone concentration in the experimental system. In clinical studies, strong CYP3A4 inhibitors increased Vilazodone's area under the curve (AUC) by approximately 50%.[1][3]
Q3: Does Vilazodone induce CYP3A4 expression in vitro?
A3: Based on in vitro studies in cultured human hepatocytes, Vilazodone is unlikely to induce the expression of CYP3A4 or other major CYP isoforms, including CYP1A1, 1A2, 2A6, 2B6, 2C9, 2C19, 2D6, and 2E1.[5]
Q4: Does Vilazodone inhibit other CYP enzymes?
A4: Yes, in vitro studies have shown that Vilazodone can act as a moderate inhibitor of CYP2C19 and CYP2D6.[4][6] It is considered a weak inhibitor of other CYP enzymes.[1]
Q5: Are there any known active metabolites of Vilazodone?
A5: While several metabolites of Vilazodone have been identified (including M10 and M17), they are generally considered to be inactive.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from in vitro studies on Vilazodone's metabolism and its effects on CYP enzymes.
Table 1: Vilazodone Inhibition of CYP Enzymes
| CYP Isoform | Inhibition Parameter | Value (µM) | Reference |
| CYP3A4 | IC50 | 68 | [1] |
| CYP2D6 | IC50 | 2.8 | [1] |
| CYP2C19 | Inhibition Potential | Moderate | [4][6] |
| CYP2D6 | Inhibition Potential | Moderate | [4][6] |
IC50: Half maximal inhibitory concentration.
Table 2: Effect of CYP3A4 Modulators on Vilazodone (Clinical Data Context)
| Modulator Type | Example | Effect on Vilazodone AUC | Reference |
| Strong CYP3A4 Inhibitor | Ketoconazole | ~50% Increase | [1][3] |
| Strong CYP3A4 Inducer | Carbamazepine | Expected to decrease exposure | [7] |
AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay with Vilazodone
This protocol provides a general methodology for assessing the inhibitory potential of Vilazodone on CYP3A4 activity using human liver microsomes.
Materials:
-
Vilazodone
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of Vilazodone, the CYP3A4 substrate, and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, potassium phosphate buffer, and either Vilazodone at various concentrations, the positive control, or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow Vilazodone to interact with the enzymes.
-
Initiate Reaction: Add the CYP3A4 substrate to each reaction well.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction remains in the linear range for metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of Vilazodone. Plot the percentage of inhibition against the Vilazodone concentration and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous additions. | |
| Microsome activity variability. | Use a single batch of microsomes for all comparative experiments. Ensure proper storage and handling of microsomes. | |
| No or very low metabolite formation | Inactive microsomes. | Test the activity of the microsomes with a known substrate and positive control. |
| NADPH regenerating system not working. | Prepare fresh NADPH regenerating solution. | |
| Incorrect substrate concentration. | Ensure the substrate concentration is appropriate for the assay (typically around the Km value). | |
| Unexpectedly high inhibition | Solvent effects. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells, typically ≤0.5%. |
| Non-specific binding. | Consider using a lower protein concentration if non-specific binding is suspected. | |
| Unexpectedly low inhibition | Vilazodone degradation. | Check the stability of Vilazodone in the assay buffer. |
| Incorrect Vilazodone concentration. | Verify the concentration of the Vilazodone stock solution. |
Visualizations
Caption: Metabolic pathway of Vilazodone.
Caption: In vitro CYP3A4 inhibition assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of CYP3A4 induction/inhibition on the pharmacokinetics of vilazodone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Vilazodone vs. Escitalopram in Depression Models
A Comparative Guide for Researchers in Drug Development
In the landscape of antidepressant drug discovery, Vilazodone and Escitalopram represent two distinct therapeutic strategies targeting the serotonin (B10506) system. Escitalopram is a highly selective serotonin reuptake inhibitor (SSRI), while Vilazodone combines serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor. This guide provides a comparative overview of their efficacy in established preclinical models of depression, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two Serotonergic Agents
Escitalopram , the S-enantiomer of citalopram, functions as a potent and selective inhibitor of the serotonin transporter (SERT).[1] By blocking SERT, Escitalopram increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Vilazodone exhibits a dual mechanism of action. It is a potent serotonin reuptake inhibitor and also acts as a partial agonist at the 5-HT1A receptor.[1] This combined action is hypothesized to not only increase synaptic serotonin levels but also to modulate serotonergic activity through presynaptic and postsynaptic 5-HT1A receptors, potentially leading to a faster onset of action and a different side-effect profile compared to traditional SSRIs.
Signaling Pathways
The distinct mechanisms of Vilazodone and Escitalopram translate to different downstream signaling effects.
References
Head-to-head comparison of Vilazodone and traditional SSRIs in preclinical studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of vilazodone (B1662482) and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The following sections detail their distinct pharmacological profiles, supported by experimental data from in vitro and in vivo studies.
Vilazodone, a novel antidepressant, distinguishes itself from traditional SSRIs by combining serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.[1][2] This dual mechanism of action is hypothesized to offer a faster onset of therapeutic effects and a more favorable side-effect profile. This guide delves into the preclinical evidence that substantiates these claims.
Pharmacological Profile: A Quantitative Comparison
The affinity of a compound for its molecular targets is a critical determinant of its potency and selectivity. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of vilazodone and several traditional SSRIs for the serotonin transporter (SERT) and the 5-HT1A receptor.
| Compound | Human SERT Ki (nM) | Human 5-HT1A Receptor Ki (nM) |
| Vilazodone | 0.1 [1] | 0.2 [2] |
| Paroxetine | 1.2[3] | - |
| (S)-Citalopram | 0.2[3] | - |
Table 1: Comparative Binding Affinities (Ki) at Human Serotonin Transporter (SERT) and 5-HT1A Receptor. Lower Ki values indicate higher binding affinity.
| Compound | Serotonin Reuptake Inhibition IC50 (nM) |
| Vilazodone | 1.6 [1] |
| Fluoxetine | - |
| Sertraline | - |
| Paroxetine | - |
| Citalopram | - |
Table 2: Comparative Potency in Inhibiting Serotonin Reuptake (IC50). Lower IC50 values indicate greater potency.
In Vivo Efficacy: Impact on Serotonin Levels and Behavior
Preclinical animal models provide valuable insights into the physiological and behavioral effects of psychotropic agents.
Enhanced Serotonergic Neurotransmission
In vivo microdialysis studies in rats have demonstrated that vilazodone can lead to a more pronounced increase in extracellular serotonin levels compared to traditional SSRIs. One study found that acute administration of vilazodone resulted in significantly greater maximal increases in extracellular serotonin in both the ventral hippocampus (558% vs. 274%) and the frontal cortex (527% vs. 165%) compared to fluoxetine.[4]
Antidepressant-like and Anxiolytic-like Effects in Behavioral Models
The antidepressant and anxiolytic potential of vilazodone has been assessed in various rodent behavioral paradigms.
| Behavioral Test | Vilazodone | Traditional SSRIs (e.g., Fluoxetine) |
| Forced Swim Test | Reduced immobility, indicating antidepressant-like effects. | Generally reduce immobility.[5] |
| Elevated Plus Maze | Mixed results, with some studies showing no significant anxiolytic effects. | Variable effects, often used to screen for anxiolytic properties. |
| Ultrasonic Vocalization | Inhibited ultrasonic vocalizations, suggesting anxiolytic activity. | No effect (Fluoxetine).[4] |
Table 3: Summary of a Head-to-Head Comparison of Vilazodone and Traditional SSRIs in Preclinical Behavioral Models.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind these findings, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for Vilazodone vs. traditional SSRIs.
Caption: Workflow for a typical receptor binding assay.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Workflow for the forced swim test.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of vilazodone and traditional SSRIs for the serotonin transporter (SERT) and 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human serotonin transporter (hSERT) or human 5-HT1A receptors.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---citalopram for SERT) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (vilazodone or a traditional SSRI) are added to displace the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
In Vivo Microdialysis
Objective: To measure the effect of vilazodone and traditional SSRIs on extracellular serotonin levels in the brain of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) in an anesthetized rat.[7][8]
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9][10]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[7]
-
Drug Administration: Vilazodone or a traditional SSRI is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate collection continues for several hours after drug administration.
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]
-
Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline values.
Forced Swim Test
Objective: To assess the antidepressant-like effects of vilazodone and traditional SSRIs in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[11][12][13]
-
Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of behavioral despair in the subsequent test.[11]
-
Drug Administration: Vilazodone, a traditional SSRI, or a vehicle control is administered at specified time points before the test session.
-
Test Session (Day 2): The rat is placed back into the water-filled cylinder for a 5-minute test session.[14]
-
Behavioral Scoring: The session is videotaped, and the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors are scored by a trained observer who is blind to the treatment conditions.[11][15]
-
Data Analysis: The duration of immobility is the primary measure of depressive-like behavior. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5]
Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of vilazodone and traditional SSRIs in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.[16][17][18]
-
Acclimation: The animal is allowed to acclimate to the testing room before the experiment.
-
Drug Administration: Vilazodone, a traditional SSRI, or a vehicle control is administered prior to the test.
-
Test Procedure: The rodent is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).[19][20]
-
Behavioral Recording: The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are measured.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[16]
References
- 1. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. scispace.com [scispace.com]
- 14. lasa.co.uk [lasa.co.uk]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 16. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dual-Action Mechanism of Vilazodone Versus Selective 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vilazodone, a serotonin (B10506) partial agonist and reuptake inhibitor (SPARI), with selective 5-HT1A receptor agonists. Vilazodone's unique pharmacology, combining selective serotonin reuptake inhibition (SSRI) with 5-HT1A receptor partial agonism in a single molecule, offers a distinct neurochemical profile compared to agents that solely target the 5-HT1A receptor.[1] This document presents supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying mechanisms and experimental workflows to assist researchers in the field of neuropharmacology and drug development.
Pharmacological Profile: A Head-to-Head Comparison
The primary distinction lies in Vilazodone's dual targeting of the serotonin transporter (SERT) and the 5-HT1A receptor.[2] In contrast, selective agonists like Buspirone primarily act on the 5-HT1A receptor. This leads to significant differences in their effects on serotonergic neurotransmission.
The following tables summarize the comparative binding affinities, functional activities, and in vivo neurochemical effects of Vilazodone and representative 5-HT1A agonists.
Table 1: Comparative Receptor and Transporter Binding Profile This table outlines the binding affinities (Ki or IC50) of each compound for the human serotonin transporter (SERT) and the 5-HT1A receptor. Lower values indicate higher affinity.
| Compound | SERT Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki/IC50, nM) | Selectivity Ratio (SERT Ki / 5-HT1A Ki) |
| Vilazodone | 0.1[3][4] | 2.1[2][3] | ~0.05 |
| Buspirone | > 10,000 | 9.2 - 14 | > 714 |
| 8-OH-DPAT (Full Agonist) | > 10,000 | 0.6 - 1.2 | > 8333 |
Data compiled from multiple preclinical studies. Buspirone and 8-OH-DPAT show negligible affinity for SERT.
Table 2: Comparative 5-HT1A Receptor In Vitro Functional Activity This table compares the potency (pEC50) and intrinsic activity (relative to serotonin) of the compounds in a functional assay ([³⁵S]GTPγS binding), which measures G-protein activation upon receptor binding.
| Compound | Potency (pEC50) | Intrinsic Activity (Emax) | Classification |
| Vilazodone | 8.1[5] | 0.61[5] | High-Efficacy Partial Agonist |
| Buspirone | 6.5[5] | 0.19[5] | Low-Efficacy Partial Agonist |
| 8-OH-DPAT | 7.2[5] | 0.45[5] | Partial Agonist |
| Serotonin (5-HT) | Not Applicable | 1.00 (by definition) | Endogenous Full Agonist |
Note: In this specific assay, 8-OH-DPAT behaved as a partial agonist.[5] Vilazodone demonstrates significantly higher potency and intrinsic activity at the 5-HT1A receptor compared to buspirone.
Table 3: Comparative In Vivo Neurochemical Effects on Extracellular Serotonin This table summarizes data from in vivo microdialysis studies, which measure real-time changes in neurotransmitter levels in the brains of freely moving animals.
| Compound Administration | Brain Region | Peak Change in Extracellular 5-HT (vs. Baseline) | Key Findings |
| Vilazodone | Frontal Cortex | ~527% increase[4] | Produces a robust increase in 5-HT, significantly greater than that achieved by SSRIs like fluoxetine (B1211875) alone.[4][6] |
| Buspirone (alone) | Frontal Cortex | ~50% decrease[7] | Tends to decrease basal 5-HT levels due to potent agonism at presynaptic 5-HT1A autoreceptors, which inhibits serotonin neuron firing.[7][8] |
| SSRI (e.g., Fluoxetine) | Frontal Cortex | ~165% increase[4] | Increases 5-HT by blocking reuptake, but this effect is initially limited by 5-HT1A autoreceptor-mediated negative feedback. |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pharmacological pathways and the standard workflow for their validation.
Caption: Vilazodone's dual-action mechanism at the serotonergic synapse.
Caption: Experimental workflow for validating dual-action compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of novel compounds. Below are standardized protocols for key assays.
This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from rat hippocampal tissue or a cell line stably expressing the human 5-HT1A receptor.[9]
-
Radioligand: [³H]8-OH-DPAT or another suitable 5-HT1A radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Non-specific Control: 10 µM Serotonin or another high-affinity unlabeled 5-HT1A ligand.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).[9]
-
-
Procedure:
-
Membrane Preparation: Homogenize receptor source tissue/cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in fresh assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).
-
Assay Setup: Prepare a serial dilution of the unlabeled test compound. In triplicate, set up assay tubes for:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-specific Binding: Membrane + Radioligand + Non-specific Control.
-
Competition: Membrane + Radioligand + Test Compound (at each concentration).
-
-
Incubation: Add the membrane preparation, a fixed concentration of radioligand (typically at or near its Kd value), and either buffer, non-specific control, or test compound to the tubes. Incubate at 25°C for 60 minutes to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
This protocol measures a compound's ability to block the reuptake of serotonin into cells or synaptosomes, providing a functional measure of SERT inhibition.
-
Objective: To determine the potency (IC50) of a test compound to inhibit SERT-mediated serotonin uptake.
-
Materials:
-
SERT Source: Human embryonic kidney (HEK293) cells expressing human SERT, human placental choriocarcinoma (JAR) cells, or rat brain synaptosomes.[11]
-
Substrate: Radiolabeled [³H]5-HT or a fluorescent neurotransmitter analog.[11][12]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).[11][12]
-
Non-specific Uptake Control: A known potent SERT inhibitor (e.g., 10 µM Paroxetine or Citalopram).
-
Instrumentation: Scintillation counter (for radiolabel) or a bottom-read fluorescence microplate reader (for fluorescent substrate).[12]
-
-
Procedure:
-
Cell Plating: Seed cells expressing SERT into a 96-well plate and allow them to form a confluent monolayer.[12]
-
Pre-incubation: Remove culture medium, wash cells gently with assay buffer, and pre-incubate them with varying concentrations of the test compound (or buffer/control) for 15-30 minutes at 37°C.[13]
-
Initiate Uptake: Add the [³H]5-HT or fluorescent substrate to each well to initiate the uptake reaction. The concentration should be at or near the Km value for serotonin transport (~1 µM).[11]
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 10-15 minutes) at 37°C.
-
Terminate Uptake:
-
Radiolabel Method: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate. Lyse the cells and measure the intracellular radioactivity via scintillation counting.
-
Fluorescent Method: Add a masking dye to quench the extracellular fluorescence signal. Measure the intracellular fluorescence directly in the plate reader.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of SERT-specific uptake at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that blocks 50% of SERT-specific uptake) using non-linear regression.
-
Conclusion
The validation of Vilazodone's pharmacology demonstrates a clear dual-action mechanism that distinguishes it from selective 5-HT1A agonists.
-
Synergistic Serotonin Enhancement: By simultaneously blocking SERT and stimulating 5-HT1A receptors, Vilazodone produces a more pronounced and sustained increase in synaptic serotonin than can be achieved with an SSRI or a 5-HT1A agonist alone.[6][14]
-
Overcoming Autoreceptor Feedback: The partial agonism at presynaptic 5-HT1A autoreceptors is hypothesized to hasten the desensitization process that normally delays the therapeutic effect of SSRIs, potentially leading to a faster onset of action.[14] While this is a strong preclinical rationale, clinical evidence for a faster onset has not been conclusively established.[15]
-
Distinct Neurochemical Profile: Unlike selective 5-HT1A agonists such as Buspirone, which can decrease basal serotonin release, Vilazodone's primary effect is a robust elevation of serotonin levels.[4][7] This fundamental difference in their impact on the serotonergic system underscores the novelty of the SPARI class of compounds.
This guide provides the foundational data and methodologies for researchers to further explore and validate compounds with multi-target mechanisms, contributing to the development of next-generation therapeutics for neuropsychiatric disorders.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buspirone modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
A Preclinical Comparative Analysis of Vilazodone and Citalopram on Depressive-Like Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of vilazodone (B1662482) and citalopram (B1669093) in rodent models of depressive-like behaviors. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes. While direct head-to-head comparative studies on depressive-like behaviors are limited, this guide synthesizes available data to facilitate a scientific comparison.
Mechanism of Action: A Tale of Two Serotonergic Agents
Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) that potently and selectively blocks the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin.[1][2] Vilazodone, on the other hand, exhibits a dual mechanism of action. It is also a potent serotonin reuptake inhibitor, but it concurrently acts as a partial agonist at the 5-HT1A receptor.[3][4][5] This dual action classifies vilazodone as a serotonin partial agonist and reuptake inhibitor (SPARI).[6] The partial agonism at 5-HT1A receptors is hypothesized to accelerate the therapeutic onset of antidepressant effects by potentially mitigating the initial negative feedback on serotonin release often seen with SSRIs.[3]
Binding Affinities and In Vitro Pharmacology
The following table summarizes the binding affinities (Ki) of Vilazodone and Citalopram for the human serotonin transporter (SERT) and the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Binding Affinity (Ki, nM) |
| Vilazodone | hSERT | 0.1[3] |
| h5-HT1A Receptor | 0.2 (IC50)[5] | |
| Citalopram | hSERT | High Affinity (Specific Ki values vary across studies) |
| h5-HT1A Receptor | Low Affinity |
Preclinical Efficacy in Models of Depressive-Like Behavior
This section presents data from various preclinical studies investigating the effects of Vilazodone and Citalopram in established rodent models of depression. It is important to note that the data for each drug may originate from different studies with potentially varying experimental conditions.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model where the duration of immobility is measured as an indicator of depressive-like behavior. A reduction in immobility time is indicative of antidepressant efficacy.
| Drug | Species/Strain | Dose (mg/kg) | Administration | % Reduction in Immobility Time (approx.) | Reference |
| Vilazodone | Mouse | 3 (i.p.) | Acute | Significant reduction | [7] |
| Citalopram | Mouse (Swiss) | 4-16 (i.p.) | Acute | >20% | [8] |
| Citalopram | Rat | 10 (i.p.) | Repeated | Significant reduction | [9] |
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test assesses depressive-like behavior by measuring the duration of immobility when a mouse is suspended by its tail.
| Drug | Species/Strain | Dose (mg/kg) | Administration | % Reduction in Immobility Time (approx.) | Reference |
| Vilazodone | Mouse | 3 (i.p.) | Acute | Significant reduction | [7] |
| Citalopram | Mouse (Swiss) | 2-8 (i.p.) | Acute | >60% at 8mg/kg | [4] |
Chronic Unpredictable Stress (CUS) Model
The CUS model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable mild stressors. Anhedonia is typically measured by a decrease in the preference for a sucrose (B13894) solution over water.
| Drug | Species/Strain | Dose (mg/kg/day) | Administration | Effect on Sucrose Preference | Reference |
| Vilazodone | Rat (Female) | Not specified | Chronic | Alleviated CUMS-induced deficits | [10] |
| Citalopram | Mouse (C57BL/6N) | 15 (in drinking water) | Chronic | Increased sucrose preference in anhedonic mice | [3] |
Comparative Effects on Serotonin System Components
A direct comparative study in male rats, while focused on sexual behavior, provides valuable insights into the differential effects of chronic Vilazodone and Citalopram administration on key components of the serotonin system.
| Treatment (14 days) | 5-HT Transporter (5-HTT) Levels (Forebrain) | 5-HT1A Receptor Levels (Cortical and Hippocampal Regions) | Reference |
| Vilazodone (1, 3, 10 mg/kg) | Reduced (smaller magnitude) | Markedly decreased | [11] |
| Citalopram (10, 30 mg/kg) | Reduced (larger magnitude) | Increased | [11] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodents)
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.[9][12]
-
Procedure:
-
Pre-test (for rats): On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.[9]
-
Test: 24 hours after the pre-test (for rats) or for a single 6-minute session (for mice), the animal is placed back into the water.[9][13] The last 4 minutes of the 6-minute session for mice are typically analyzed.
-
-
Data Acquisition: The session is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer or using automated software.[13]
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol (Mice)
-
Apparatus: A horizontal bar is placed at a height that allows the mouse to be suspended without its tail or body touching any surface.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then fixed to the horizontal bar, suspending the mouse. The test duration is typically 6 minutes.[14]
-
Data Acquisition: The entire 6-minute session is recorded, and the total duration of immobility (hanging passively without any movement) is scored.[14]
-
Endpoint: A significant reduction in the total immobility time in the drug-treated group compared to the vehicle group suggests antidepressant activity.
Chronic Unpredictable Stress (CUS) Protocol (Rodents)
-
Housing: Animals are individually housed to prevent social buffering.
-
Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Food and/or water deprivation
-
Forced swimming in cool water
-
Exposure to predator odor
-
-
Sucrose Preference Test:
-
Habituation: Before and periodically during the CUS protocol, animals are given a choice between two bottles: one with water and one with a 1% sucrose solution.
-
Testing: The consumption of water and sucrose solution over a specific period (e.g., 24 hours) is measured.
-
Calculation: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.
-
-
Endpoint: A significant decrease in sucrose preference in the CUS group compared to the non-stressed control group indicates anhedonia. The ability of a chronic antidepressant treatment to reverse this deficit is a key measure of efficacy.[15][16]
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms of action for Citalopram and Vilazodone.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Selective effects of citalopram in a mouse model of stress-induced anhedonia with a control for chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Sexual Dysfunction Side Effects: Vilazodone vs. Other SSRIs
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of treatment-emergent sexual dysfunction (TESD) associated with Vilazodone (B1662482) and other selective serotonin (B10506) reuptake inhibitors (SSRIs). It synthesizes data from clinical trials, outlines experimental methodologies, and explores the underlying pharmacological mechanisms.
Introduction: The Challenge of SSRI-Induced Sexual Dysfunction
Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the management of major depressive disorder (MDD), yet their clinical utility is often hampered by a high incidence of sexual side effects. Rates of SSRI-associated sexual dysfunction are estimated to affect 30% to 50% or more of patients, encompassing symptoms like decreased libido, anorgasmia, and erectile dysfunction.[1][2] This adverse effect profile is a primary reason for medication non-adherence.
Vilazodone, an antidepressant agent, presents a distinct mechanism of action. It functions as both a potent and selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[3][4] This dual activity, sometimes termed a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), has been theorized to mitigate the risk of sexual dysfunction commonly seen with traditional SSRIs.[4][5][6]
Mechanism of Action: A Pharmacological Comparison
SSRI-induced sexual dysfunction is multifactorial. The prevailing hypothesis suggests that broad increases in synaptic serotonin, particularly through the stimulation of 5-HT2 and 5-HT3 receptors, lead to downstream inhibition of dopamine (B1211576) and norepinephrine (B1679862) pathways, which are crucial for sexual response.[1][2] Inhibition of nitric oxide synthase and elevation of prolactin levels have also been implicated.[1]
Vilazodone's unique profile is rooted in its partial agonism at the 5-HT1A receptor.[3][4] Activation of postsynaptic 5-HT1A receptors is believed to facilitate sexual behavior, potentially counteracting the inhibitory effects of serotonin reuptake blockade.[7][8] Preclinical studies in rats have shown that 5-HT1A receptor agonists can reverse sexual dysfunction induced by SSRIs.[7][8] This dual mechanism forms the basis for the hypothesis that vilazodone may have a lower propensity for causing sexual side effects.[4]
Figure 1. Hypothesized signaling pathways of SSRIs and Vilazodone on sexual function.
Quantitative Data Presentation: Clinical Trial Outcomes
Data from clinical trials offer a quantitative comparison of the incidence of sexual dysfunction. A key Phase IV, double-blind, randomized controlled trial (NCT01473381) compared Vilazodone (20 mg/day and 40 mg/day) with Citalopram (40 mg/day) and a placebo.[9][10] The following tables summarize pertinent findings from this and other relevant studies.
Table 1: Incidence of Treatment-Emergent Sexual Dysfunction (TESD) in Patients with Normal Baseline Sexual Function
| Treatment Group | Gender | Percentage of Patients Developing TESD |
| Placebo | Male | 7% |
| Female | 10% | |
| Vilazodone 20 mg/day | Male | 11% |
| Female | 16% | |
| Vilazodone 40 mg/day | Male | 12% |
| Female | 16% | |
| Citalopram 40 mg/day | Male | 18% |
| Female | 15% | |
| Source: Post-hoc analysis of a Phase IV trial (Clayton A et al., 2015).[9][11] Data reflects the percentage of patients who shifted from normal sexual function at baseline to sexual dysfunction at week 10. |
Table 2: Spontaneously Reported Sexual-Function-Related Adverse Events (Pooled Placebo-Controlled Studies)
| Treatment Group | Percentage of Patients Reporting ≥1 Event | P-value vs. Placebo |
| Vilazodone (40 mg/day) | 8.0% | < 0.001 |
| Placebo | 0.9% | N/A |
| Source: Pooled data from two 8-week, placebo-controlled Phase III studies (NCT00285376, NCT00683592).[7][12][13] |
It is important to note that while spontaneously reported adverse events were significantly higher for Vilazodone compared to placebo, prospective assessments using validated scales (Table 1) suggest a more nuanced picture, with Vilazodone showing a potentially lower rate of new-onset dysfunction in men compared to Citalopram.[9][11] For women, the rates appeared comparable between Vilazodone and Citalopram in that specific analysis.[11]
Experimental Protocols: Assessing Sexual Dysfunction
The assessment of sexual dysfunction in clinical trials relies on validated, patient-reported outcome measures. The methodologies employed in the key Vilazodone trials are detailed below.
Key Assessment Instruments:
-
Changes in Sexual Functioning Questionnaire (CSFQ): A 14-item (abbreviated) or 35-item, sex-specific, self-reported scale that measures changes in sexual functioning across several domains, including desire, arousal, and orgasm.[14][15] It is designed to assess changes related to psychiatric illness or medication.[14][15]
-
Arizona Sexual Experience Scale (ASEX): A five-item, user-friendly rating scale that quantifies key elements of sexual function: sex drive, arousal, penile erection/vaginal lubrication, ability to reach orgasm, and satisfaction from orgasm.[16][17] Total scores range from 5 to 30, with higher scores indicating greater dysfunction.[16]
Methodology from a Phase IV Comparative Trial (NCT01473381):
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.[10]
-
Patient Population: Adults diagnosed with MDD. Patients were stratified based on their sexual function status at baseline (normal function vs. dysfunction) as determined by the CSFQ.
-
Intervention: Patients were randomized to receive Vilazodone (20 mg/day or 40 mg/day), Citalopram (40 mg/day), or placebo for 10 weeks.
-
Data Collection: The CSFQ was administered at baseline and at specified follow-up visits, including the end of treatment at week 10.
-
Primary Outcome: The primary analysis focused on the change from baseline in the CSFQ total score. Post-hoc analyses specifically evaluated the incidence of TESD in the subgroup of patients who had normal sexual function at the start of the trial.[9]
Figure 2. Generalized experimental workflow for a comparative antidepressant trial on sexual function.
Conclusion and Future Directions
The available evidence suggests that Vilazodone's unique mechanism as a serotonin partial agonist and reuptake inhibitor may offer a different profile regarding sexual side effects compared to traditional SSRIs. While pooled data on spontaneously reported adverse events show a higher incidence for Vilazodone than placebo, prospective studies using validated scales indicate that its impact may be modest and potentially less pronounced than some active comparators, particularly in men.[9][11][12]
However, claims of a definitive, robust advantage remain inconclusive and require further large-scale, head-to-head comparative studies.[18] For drug development professionals, Vilazodone's mechanism provides a compelling rationale for exploring dual-action compounds that may better preserve sexual function. Researchers should focus on designing trials that prospectively measure TESD using validated instruments and adequately power comparisons against other first-line antidepressants to clarify these distinctions.
References
- 1. Mechanisms and treatments of SSRI-induced sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 5. droracle.ai [droracle.ai]
- 6. psychiatrist.com [psychiatrist.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of vilazodone on sexual functioning in healthy adults: results from a randomized, double-blind, placebo-controlled, and active-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sexual dysfunction during treatment of major depressive disorder with vilazodone, citalopram, or placebo: results from a phase IV clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sexual dysfunction during treatment of major depressive disorder with vilazodone, citalopram, or placebo: results from a phase IV clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sexual Side Effects of the Newer Antidepressants | 2016-10-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The effect of vilazodone on sexual function during the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Changes in Sexual Functioning Questionnaire (CSFQ): development, reliability, and validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. depts.washington.edu [depts.washington.edu]
- 17. An interdisciplinary intervention for detection of sexual dysfunction associated with antidepressants: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Analysis of Weight Gain Associated with Vilazodone and Other Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects on body weight of vilazodone (B1662482) versus other major classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is compiled from clinical trials and meta-analyses to support research and development in psychopharmacology.
Executive Summary
Antidepressant-induced weight gain is a significant clinical concern that can affect patient adherence and long-term metabolic health. The propensity for weight change varies considerably across different antidepressant classes and individual agents. Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, is generally considered to have a favorable weight profile, particularly in short-term studies. In contrast, older classes of antidepressants, such as TCAs and MAOIs, are more consistently associated with significant weight gain. Among the newer agents, SSRIs and SNRIs exhibit a range of effects on weight, with some being relatively weight-neutral and others posing a higher risk for weight gain with long-term use.
Data Presentation: Quantitative Comparison of Weight Change
The following tables summarize quantitative data on weight change associated with vilazodone and other antidepressant classes from various clinical studies.
Table 1: Short-Term (≤ 12 weeks) Weight Change Data
| Antidepressant Class | Drug | Mean Weight Change (kg) | Percentage of Patients with ≥7% Weight Gain | Study Duration |
| SPARI | Vilazodone | +0.2 to +0.4 [1] | 1% [1] | 8-10 weeks [2] |
| SSRIs | Paroxetine (B1678475) | +0.37 (relative to sertraline)[3] | - | 6 months[3] |
| Sertraline (B1200038) | Reference | - | 6 months[3] | |
| Fluoxetine (B1211875) | -0.07 (relative to sertraline)[3] | - | 6 months[3] | |
| Citalopram | +0.12 (relative to sertraline)[3] | - | 6 months[3] | |
| Escitalopram | +0.41 (relative to sertraline)[3] | - | 6 months[3] | |
| SNRIs | Venlafaxine | +0.17 (relative to sertraline)[3] | - | 6 months[3] |
| Duloxetine | +0.34 (relative to sertraline)[3] | - | 6 months[3] | |
| TCAs | Amitriptyline | +1.52[3] | 5.9%[4] | 4-12 weeks[3] |
| Nortriptyline | +2.0[3] | - | 4-12 weeks[3] | |
| Atypical | Mirtazapine | +1.74[3] | 7.5%[4] | 4-12 weeks[3] |
| Bupropion | -0.22 (relative to sertraline)[3] | - | 6 months[3] | |
| MAOIs | Phenelzine | Variable, generally associated with weight gain[5] | - | - |
Table 2: Long-Term (> 12 weeks) Weight Change Data
| Antidepressant Class | Drug | Mean Weight Change (kg) | Percentage of Patients with ≥7% Weight Gain | Study Duration |
| SPARI | Vilazodone | +1.7 [6] | - | 52 weeks [6] |
| SSRIs | Paroxetine | Significant increase[7] | Significantly greater than fluoxetine or sertraline[7] | 26-32 weeks[7] |
| Sertraline | Modest, non-significant increase[7] | - | 26-32 weeks[7] | |
| Fluoxetine | Modest, non-significant decrease[7] | - | 26-32 weeks[7] | |
| TCAs | Amitriptyline | 3-16 lbs (total gain) | - | 6 months[8] |
| Atypical | Mirtazapine | ~3.6 (8 lbs)[9] | 49% (pediatric)[4] | 6 weeks[9] |
Experimental Protocols
Detailed methodologies for key cited experiments are crucial for interpretation and replication. Below are summaries of typical experimental protocols for assessing antidepressant-induced weight gain.
Pivotal Trials for Vilazodone (e.g., NCT00285373)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Patient Population: Adults (18-70 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM-IV criteria. Key inclusion criteria often include a minimum score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] ≥ 22).[2]
-
Exclusion Criteria: History of bipolar disorder, psychosis, eating disorders, or substance abuse. Patients with unstable medical conditions or those taking medications known to affect weight are typically excluded.
-
Intervention: Patients are randomized to receive a fixed or flexible dose of vilazodone (e.g., 20 mg/day or 40 mg/day) or placebo.[2] Treatment duration is commonly 8 to 10 weeks.[2]
-
Data Collection for Weight Assessment: Body weight is measured at baseline and at regular intervals throughout the study (e.g., weeks 1, 2, 4, 6, 8, and at the final visit). Body Mass Index (BMI) is calculated.
-
Statistical Analysis: The primary efficacy endpoint is typically the change from baseline in a depression rating scale score. For weight, the mean change from baseline in body weight is compared between the vilazodone and placebo groups using an Analysis of Covariance (ANCOVA) model, with baseline weight as a covariate and treatment as the main effect. The proportion of patients with a clinically significant weight gain (often defined as ≥7% increase from baseline) is also compared between groups using methods such as the Chi-square or Fisher's exact test.[10]
Comparative Trials (e.g., SSRIs vs. TCAs)
-
Study Design: Randomized, double-blind, active-comparator trial.
-
Patient Population: Similar to vilazodone trials, with a diagnosis of MDD.
-
Intervention: Patients are randomized to receive an SSRI (e.g., paroxetine), a TCA (e.g., amitriptyline), or in some cases, a placebo, for a specified duration (e.g., 6 months).
-
Data Collection for Weight Assessment: Weight and BMI are measured at baseline and at multiple time points throughout the study.
-
Statistical Analysis: Mixed-effects models for repeated measures (MMRM) are often used to analyze the change in weight over time, accounting for within-patient correlations. The model would include terms for treatment, time, and the treatment-by-time interaction.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which different antidepressant classes may influence weight regulation.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. Impact of Antidepressants on Weight Gain: Underlying Mechanisms and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vilazodone (Viibryd)--a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Fluoxetine versus sertraline and paroxetine in major depressive disorder: changes in weight with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. 4 Clinical Insights About Mirtazapine and Weight Gain [addictionresource.com]
- 10. Frontiers | Trajectories of antidepressant use and 6-year change in body weight: a prospective population-based cohort study [frontiersin.org]
A Comparative Guide to Analytical Methods for the Determination of Vilazodone Hydrochloride
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Vilazodone hydrochloride in bulk and pharmaceutical dosage forms. The comparison focuses on UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, with supporting data from published research.
Experimental Protocols
A clear understanding of the methodologies is crucial for selecting the appropriate analytical technique. The following sections detail the experimental conditions for each method.
UV-Spectrophotometric Method
A simple, rapid, and economical UV-spectrophotometric method has been developed for the estimation of this compound.[1] The method involves measuring the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption (λmax).
-
Instrumentation: A double beam UV/Visible Spectrophotometer with a 1 cm matched quartz cell is used.[1]
-
Solvent: Distilled water and 30% Ethanol have been reported as effective solvents.[1] In other studies, methanol (B129727) was used.[2][3]
-
Wavelength of Maximum Absorption (λmax): The λmax for this compound has been reported at 240 nm[1], 241 nm[4], 285 nm[2], and 230 nm[3] in different solvent systems.
-
Standard Stock Solution Preparation: A standard stock solution is typically prepared by dissolving a known weight of this compound in the chosen solvent to achieve a concentration of 100 µg/ml.[1] Working standards are prepared by further dilution of the stock solution.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC methods offer high specificity and sensitivity for the determination of this compound. Several validated RP-HPLC methods have been reported with varying chromatographic conditions.
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column is typically used.[5][6]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Methanol as the sole mobile phase.[5]
-
A mixture of 0.1M Ammonium formate (B1220265) and Methanol (20:80, v/v).[7]
-
A mixture of Acetonitrile and Water (50:50v/v), with the pH adjusted to 3.3 with Glacial Acetic Acid.[6]
-
-
Flow Rate: The flow rate is generally maintained around 0.7 mL/min to 1 mL/min.[5][6][7]
-
Detection Wavelength: Detection is typically carried out at 241 nm or 242 nm.[5][7] Another study reported detection at 240 nm.[6]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol.[5]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC provides a simple, fast, and cost-effective alternative for the quantification of this compound.
-
Stationary Phase: The analysis is performed on pre-coated silica (B1680970) gel 60 F254 aluminum plates.[8]
-
Mobile Phase (Solvent System): A mixture of Toluene:Chloroform:Methanol (2:2:1, v/v/v) has been found to give compact spots.[8] Another reported system is Ethyl acetate: Toluene: Formic acid (5:4:1, V/V/V).[9][10]
-
Detection: Densitometric analysis is carried out in the absorbance mode at 242 nm or 240 nm.[8][9][10]
-
Sample Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands.
Data Presentation: A Comparative Summary of Validation Parameters
The performance of each analytical method is evaluated through various validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for easy comparison.
Table 1: Comparison of Chromatographic and Spectroscopic Parameters
| Parameter | UV-Spectrophotometry | RP-HPLC | HPTLC |
| λmax / Detection Wavelength | 230 - 285 nm[1][2][3][4] | 240 - 242 nm[5][6][7] | 240 - 242 nm[8][9][10] |
| Stationary Phase | Not Applicable | C18 Column[5][6] | Silica Gel 60 F254[8] |
| Mobile Phase | Distilled Water, Methanol, 30% Ethanol[1][2][3] | Methanol, Acetonitrile:Water, Ammonium formate:Methanol[5][6][7] | Toluene:Chloroform:Methanol, Ethyl acetate:Toluene:Formic acid[8][9][10] |
| Retention Time (Rt) / Rf Value | Not Applicable | ~2.3 - 3.58 min[5][6] | ~0.45 - 0.73[8][9][10] |
Table 2: Comparison of Validation Parameters
| Parameter | UV-Spectrophotometry | RP-HPLC | HPTLC |
| Linearity Range | 1 - 60 µg/ml[1][2][3][4] | 0.1 - 120 µg/ml[5][7] | 100 - 1200 ng/band[8][9][10] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.998[5][6] | > 0.997[8] |
| Accuracy (% Recovery) | 99.49 - 100.49%[1] | 98.21 - 99.07%[6] | > 99%[9][10] |
| Precision (%RSD) | < 2%[1] | < 2%[5] | < 2%[11] |
| Limit of Detection (LOD) | 0.372 µg/ml[1] | 0.028 - 4.78 µg/ml[6][12] | 61.4 ng/band[9][10] |
| Limit of Quantitation (LOQ) | 1.126 µg/ml[1] | 0.085 - 14.48 µg/ml[6][12] | Not explicitly found |
Methodology Visualization
The following diagrams illustrate the workflow for cross-validation and the relationship between the analytical methods and their validation.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Relationship between Analytical Methods and Validation Parameters.
Conclusion
The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
UV-Spectrophotometry is a simple, cost-effective, and rapid method suitable for routine quality control analysis where high sensitivity is not a primary concern.[1]
-
RP-HPLC offers superior specificity, precision, and sensitivity, making it the method of choice for stability-indicating assays and the analysis of complex sample matrices.[5][7]
-
HPTLC provides a good balance between speed, cost, and sensitivity, and it is particularly useful for the simultaneous analysis of multiple samples.[8]
All the discussed methods have been validated according to ICH guidelines and have demonstrated good linearity, accuracy, and precision.[1][5][8] The selection of a particular method should be based on factors such as the availability of instrumentation, the nature of the sample, the required level of sensitivity, and the intended application.
References
- 1. ijrpb.com [ijrpb.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rjptonline.org [rjptonline.org]
Replicating and validating published preclinical findings on Vilazodone's efficacy
A deep dive into the preclinical data surrounding Vilazodone reveals a unique pharmacological signature, setting it apart from traditional selective serotonin (B10506) reuptake inhibitors (SSRIs). This guide offers a comprehensive comparison of Vilazodone's preclinical efficacy with other key antidepressants, supported by experimental data and detailed methodologies to aid researchers in replicating and validating these critical findings.
Vilazodone's distinct mechanism of action, combining potent serotonin (5-HT) transporter (SERT) inhibition with partial agonism at the 5-HT1A receptor, has been a focal point of preclinical research. This dual activity is theorized to produce a more rapid onset of antidepressant effects and a favorable side-effect profile compared to conventional treatments. This guide will dissect the preclinical evidence that underpins these claims.
Quantitative Analysis: A Head-to-Head Comparison
To facilitate a clear comparison of Vilazodone's preclinical performance, the following tables summarize key quantitative data from various in vitro and in vivo studies. These tables provide a snapshot of Vilazodone's binding affinities, functional potencies, and its effects in established animal models of depression and anxiety, benchmarked against commonly used antidepressants such as fluoxetine (B1211875) and escitalopram.
Table 1: Receptor Binding and Transporter Inhibition Affinity
| Compound | SERT Ki (nM) | 5-HT1A Ki (nM) | SERT IC50 (nM) | 5-HT1A IC50 (nM) |
| Vilazodone | 0.1 [1] | - | 1.6 [1] | 2.1 [1] |
| Fluoxetine | - | - | 6[2] | - |
| Buspirone | - | - | - | 30[2] |
Ki values represent the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: In Vivo Effects on Extracellular Serotonin Levels (Microdialysis)
| Compound | Brain Region | Dose | Maximum Increase in Extracellular 5-HT (%) |
| Vilazodone | Ventral Hippocampus | - | 558[3] |
| Frontal Cortex | - | 527[3] | |
| Fluoxetine | Ventral Hippocampus | - | 274[3] |
| Frontal Cortex | - | 165[3] |
Microdialysis is a minimally invasive technique used to measure the concentration of substances in the extracellular fluid of tissues.
Key Preclinical Models: Assessing Antidepressant and Anxiolytic Efficacy
The following sections detail the methodologies for two pivotal preclinical models used to evaluate the efficacy of Vilazodone and provide a framework for replicating these experiments.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal will develop a state of immobility when placed in an inescapable stressful situation, and that this "behavioral despair" is reduced by effective antidepressant treatment.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered Vilazodone or a comparator drug (e.g., fluoxetine) at various doses, typically 30-60 minutes before being placed back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Ultrasonic Vocalization (USV) Model
Rodent pups separated from their mothers emit ultrasonic vocalizations (USVs), which are considered a sign of distress. Anxiolytic and antidepressant drugs can reduce the number and duration of these vocalizations, making this a valuable model for assessing potential therapeutic effects.
-
Subjects: Neonatal rat pups (typically 8-12 days old) are used.
-
Procedure:
-
Pups are separated from their mother and littermates and placed individually in an isolated, temperature-controlled chamber.
-
A baseline period of USV recording is conducted (e.g., 5 minutes).
-
Pups are administered Vilazodone or a comparator drug at various doses.
-
Following a pre-determined time (e.g., 30-60 minutes), USVs are recorded for a set duration (e.g., 5 minutes) using a specialized microphone and software.
-
-
Data Analysis: The number, duration, and frequency of USVs are analyzed. A significant reduction in the number and/or duration of distress calls (typically in the 40 kHz range) is indicative of an anxiolytic or antidepressant-like effect.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of Vilazodone's mechanism of action and the experimental processes involved in its preclinical evaluation, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Vilazodone Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of vilazodone (B1662482) hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle vilazodone hydrochloride.
Immediate Safety and Handling Precautions
This compound is suspected of damaging fertility or the unborn child and may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended PPE:
-
Gloves: Compatible chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard lab coat is required. For significant quantities or potential for aerosolization, impervious clothing may be necessary.[4]
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.[5]
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][4] An eyewash station and safety shower should be readily accessible.[5]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, these primarily include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[6][7] Many states have their own, often more stringent, regulations.[6][8] It is imperative to consult and adhere to all applicable federal, state, and local regulations.[1][3][5]
The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste.[6][7] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[7] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[7]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, often involving incineration.[3][4][9]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipettes), and contaminated PPE.
-
Segregate this compound waste from other laboratory waste streams.
Step 2: Containment and Labeling
-
Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
Step 3: Storage
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous material disposal company.
-
Ensure that all required documentation for waste transfer is completed accurately.
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain or in the regular trash.[3][8] Improper disposal can lead to contamination of water supplies and soil.[6][8]
-
Do NOT flush this compound. This practice can introduce biologically active compounds into aquatic ecosystems.[8]
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Wear appropriate PPE as described in Section 1 before attempting to clean the spill.[5]
-
Containment: Prevent further leakage or spillage. Avoid allowing the material to enter drains or water courses.[1]
-
Clean-up:
-
Decontamination: Decontaminate the spill area and any affected equipment.[3]
-
Disposal: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled hazardous waste container for disposal as described in Section 3.[5]
Data Presentation and Experimental Protocols
Quantitative Data: The available Safety Data Sheets and environmental literature do not provide specific quantitative data regarding the environmental persistence, bioaccumulation, or aquatic toxicity of this compound.[1][2] Multiple sources explicitly state that this data is not available.[1][2] One source indicates it "May cause long lasting harmful effects to aquatic life."[2]
| Parameter | Value |
| Aquatic Toxicity | Data not available |
| Persistence and Degradability | Data not available |
| Bioaccumulative Potential | Data not available |
| Mobility in Soil | Data not available |
Experimental Protocols: This document provides operational and disposal guidance based on safety and regulatory information. It does not cite experimental studies that would necessitate the inclusion of detailed experimental protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. media.allergan.com [media.allergan.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. securewaste.net [securewaste.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Vilazodone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vilazodone Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and emergency procedures. Our commitment is to provide value beyond the product itself, building deep trust and becoming your preferred source for laboratory safety and chemical handling information.
This compound is a selective serotonin (B10506) reuptake inhibitor and a partial agonist of the 5-HT1A receptor. While its therapeutic effects are well-documented, it is crucial to handle this compound with appropriate precautions in a laboratory setting to mitigate potential risks.
Hazard Identification and Occupational Exposure Limits
This compound presents several health hazards. It is harmful if swallowed, comes in contact with skin, or is inhaled.[1] It is known to cause skin and serious eye irritation.[1] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[1]
Currently, there are no established occupational exposure limits (OELs) for this compound.[2][5] One supplier has assigned it to an internal Occupational Health Categorization of Band 2 (in a 4-band system), based on its pharmacological potency and toxicological profile.[5] Given the lack of formal OELs and the identified hazards, a conservative approach to handling and control is strongly recommended.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
| Internal Control Banding | Category 2 of 4 (per one supplier)[5] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) filter- Chemical-resistant gloves (Nitrile recommended)- Disposable lab coat- Safety glasses with side shields or goggles- Full-length pants and closed-toe shoes | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weigh paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Chemical fume hood- Safety glasses with side shields or goggles- Chemical-resistant gloves (Nitrile recommended)- Lab coat- Full-length pants and closed-toe shoes | - Handle all solutions in a well-ventilated area, preferably a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure an eyewash station and safety shower are readily accessible.[2] |
| General Laboratory Use | - Safety glasses with side shields- Lab coat- Chemical-resistant gloves (Nitrile recommended)- Full-length pants and closed-toe shoes | - Always wear basic PPE when in the laboratory where this compound is handled.- Do not wear laboratory coats or gloves outside of the designated work area. |
Standard Operating Procedure for Safe Handling
Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, follow the spill response protocol.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed and store it locked up, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][4]
Handling and Use
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[2][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where the compound is handled.[7]
Disposal Plan
-
Waste Classification: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be considered hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][3][4][5] Do not discharge into drains or the environment.[5][6][8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[2][9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][6][9] Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial to ensure safety and proper cleanup. The following diagram outlines the logical steps for managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
By implementing these safety protocols and operational plans, you can create a secure environment for groundbreaking research while ensuring the well-being of all laboratory personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. media.allergan.com [media.allergan.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
